An In-Depth Technical Guide to the Synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, a heterocyclic compound of significant interest to researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the cyclization of ethyl bromopyruvate and urea to form the key intermediate, ethyl 2-amino-1,3-oxazole-5-carboxylate. This is followed by a selective N-methylation of the exocyclic amino group to yield the final product. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity.
Introduction
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The specific substitution pattern of the oxazole ring plays a crucial role in modulating the pharmacological activity of these molecules. Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a valuable building block for the synthesis of more complex molecules, offering multiple points for further functionalization. This guide is intended for researchers and scientists in the pharmaceutical and allied industries, providing a practical and scientifically grounded approach to the synthesis of this important compound.
Synthetic Strategy and Workflow
The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is strategically designed as a two-step sequence. This approach allows for the efficient construction of the core oxazole ring, followed by the introduction of the methylamino group.
Step 1: Synthesis of Ethyl 2-amino-1,3-oxazole-5-carboxylate
The initial step involves the Hantzsch-type synthesis of the 2-aminooxazole core. This reaction proceeds via the condensation of an α-haloketone, in this case, ethyl bromopyruvate, with urea.
Step 2: N-Methylation of Ethyl 2-amino-1,3-oxazole-5-carboxylate
The second step is the selective methylation of the exocyclic amino group of the intermediate to yield the final product. This is achieved using a suitable methylating agent in the presence of a base.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate.
Part 1: Synthesis of Ethyl 2-amino-1,3-oxazole-5-carboxylate
Mechanistic Insights
The formation of the 2-aminooxazole ring from an α-haloketone and urea is a classic example of a Hantzsch-type synthesis. The reaction is believed to proceed through the initial nucleophilic attack of the urea oxygen on the carbonyl carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol
Materials:
Ethyl bromopyruvate (1.0 eq)
Urea (1.5 eq)
Ethanol (solvent)
Procedure:
To a stirred solution of ethyl bromopyruvate in ethanol, add urea.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the resulting residue in ethyl acetate and wash with water.
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield ethyl 2-amino-1,3-oxazole-5-carboxylate as a solid.
Data Summary
Parameter
Value
Reactants
Ethyl bromopyruvate, Urea
Solvent
Ethanol
Reaction Time
Overnight
Temperature
Reflux
Yield
Moderate to good
Purification
Column Chromatography
Part 2: Synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Mechanistic Insights
The N-methylation of the exocyclic amino group of ethyl 2-amino-1,3-oxazole-5-carboxylate is a nucleophilic substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The choice of base is critical to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Protocol
Materials:
Ethyl 2-amino-1,3-oxazole-5-carboxylate (1.0 eq)
Methyl iodide (1.1 eq)
Sodium hydride (NaH) (1.2 eq) or Triethylamine (TEA) (2.0 eq)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (solvent)
Procedure:
To a solution of ethyl 2-amino-1,3-oxazole-5-carboxylate in anhydrous THF or DMF under an inert atmosphere, add the base (NaH or TEA) portion-wise at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Slowly add methyl iodide to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate.
This technical guide has detailed a reliable and reproducible two-step synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers to access this valuable heterocyclic building block. The modularity of this synthetic route also offers opportunities for the preparation of a diverse library of related analogs for further investigation in drug discovery programs.
References
Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2001). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(9), o832-o833. [Link]
ChemWhat. (n.d.). What are the synthesis and applications of ETHYL 2-AMINOOXAZOLE-4-CARBOXYLATE? Retrieved February 15, 2026, from [Link]
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of peptide science, 12(3), 213–219. [Link]
Puglisi, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 7216-7232. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
Cunico, W., et al. (2009). On the selective N-methylation of BOC-protected amino acids. Tetrahedron Letters, 50(45), 6149-6152. [Link]
"Spectroscopic data (NMR, IR, MS) of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate"
[1] Executive Summary & Structural Significance Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (Molecular Formula: ; MW: 170.17 g/mol ) serves as a critical pharmacophore in the development of kinase inhibitors and anti...
; MW: 170.17 g/mol ) serves as a critical pharmacophore in the development of kinase inhibitors and antibiotics. Its structural core—the 1,3-oxazole ring—functions as a bioisostere for amide bonds, providing rigidity and metabolic stability.
This guide provides a definitive technical analysis of the molecule's spectroscopic signature. Unlike simple aliphatics, the 2-aminooxazole motif exhibits complex electronic behaviors, including amino-imino tautomerism and significant push-pull resonance effects between the electron-donating C2-amine and the electron-withdrawing C5-ester.[1]
Core Physicochemical Parameters
Parameter
Value
Molecular Weight
170.17 g/mol
Exact Mass
170.0691
Polar Surface Area (PSA)
~65-70 Ų
LogP (Predicted)
~0.8 - 1.2
pKa (Conjugate Acid)
~2.5 - 3.5 (Protonation at N3)
Synthesis & Tautomeric Equilibrium
To understand the spectroscopy, one must understand the origin and dynamic state of the molecule. The most robust synthetic route involves the Nucleophilic Aromatic Substitution (
) of ethyl 2-chlorooxazole-5-carboxylate with methylamine.[1]
Tautomerism: The "Expertise" Insight
A critical source of confusion in spectral assignment for this class of compounds is tautomerism .
Amino Form (Major): The aromatic oxazole ring is intact. The exocyclic nitrogen is
hybridized (though planarized by resonance).
Imino Form (Minor): The ring nitrogen (N3) is protonated, and the exocyclic nitrogen becomes a double-bonded imine (
).
Spectroscopic Consequence: In non-polar solvents (
), the Amino form dominates, showing a distinct NH coupling. In polar protic solvents (, ), rapid proton exchange may broaden the NH and N-Me signals, collapsing the doublet to a singlet.[1]
Figure 1: Synthesis via SnAr and the subsequent Amino-Imino tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Profile
The following data represents the characteristic chemical shifts observed for this structure. Assignments are validated against the 2-aminooxazole parent scaffold.[1]
NMR Spectroscopy (400 MHz,
)
The spectrum is defined by the shielding effect of the C2-amine on the C4-proton and the characteristic ethyl ester pattern.
Shift (, ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
8.05 - 8.15
Broad q
1H
N-H
Exchangeable. Broadened by quadrupole relaxation of N and solvent exchange.
7.55
Singlet
1H
C4-H
The oxazole ring proton.[1] Deshielded by the heteroatoms but shielded relative to the 2-chloro precursor ( ~8.0) due to resonance donation from the amine.
Setup: In a sealed tube or pressure vial, dissolve ethyl 2-chlorooxazole-5-carboxylate (100 mg, 0.57 mmol) in anhydrous ACN (3 mL).
Addition: Add Triethylamine (0.12 mL), followed by the dropwise addition of Methylamine solution (0.85 mL).
Reaction: Seal the vessel and heat to 60°C for 4 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a more polar spot () should appear.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove amine salts.
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from cold Ethanol/Hexane or purify via silica flash chromatography (0-50% EtOAc in Hexane).
A Technical Guide to the Structural Elucidation of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
An In-Depth Guide for Researchers and Drug Development Professionals Executive Summary The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, enabling the optimization of interactions with biological targets. This guide focuses on Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, a molecule of interest for which a public crystal structure is not yet available.
However, the crystal structure of its immediate precursor, Ethyl 2-aminooxazole-5-carboxylate , has been determined.[3][4] This document provides a comprehensive analysis of this foundational structure and presents a complete, field-proven workflow for the synthesis, crystallization, and structural determination of its N-methylated derivative. By leveraging the known structure, we can anticipate the structural consequences of N-methylation—specifically the disruption of intermolecular hydrogen bonding networks—a critical consideration for drug development.
Part 1: The Foundational Structure: Ethyl 2-aminooxazole-5-carboxylate
The precursor compound, Ethyl 2-aminooxazole-5-carboxylate, was synthesized as part of research into anticancer agents that bind to the minor groove of DNA.[4] Its crystal structure provides an essential baseline for understanding the target molecule.
The structure reveals a planar molecular arrangement, with the crystal packing dominated by a network of intermolecular hydrogen bonds.[3][4] These interactions create sheets of molecules running parallel to the (120) crystallographic plane. The interactions between these sheets are primarily dipole-dipole forces between antiparallel carbonyl groups.[3][4] This ordered, hydrogen-bonded arrangement is a key feature that is expected to change significantly upon methylation of the amino group.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the precursor, Ethyl 2-aminooxazole-5-carboxylate.[3]
Parameter
Value
Chemical Formula
C₆H₈N₂O₃
Formula Weight
156.14 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
11.9936 (3)
b (Å)
13.9638 (3)
c (Å)
11.5126 (4)
β (°)
108.939 (3)
Volume (ų)
1823.70 (9)
Z (molecules/cell)
4
Temperature (K)
150
R-factor
0.050
Part 2: Proposed Synthesis and Purification
To obtain the target compound, a standard N-methylation of the precursor is proposed. This workflow ensures the generation of high-purity material, which is a critical prerequisite for successful single-crystal growth.[5]
Experimental Protocol: N-methylation
Dissolution: Dissolve Ethyl 2-aminooxazole-5-carboxylate (1 equivalent) in a suitable polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
Deprotonation: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the amino group.
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents), dropwise to the solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate.
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for the target compound.
Part 3: A Practical Guide to Single Crystal Growth
The most challenging step in crystallography is often growing a single crystal of sufficient size and quality.[6][7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[7] Patience and methodical screening of conditions are key.[8]
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A suitable solvent is one in which the compound is moderately soluble.[8]
Prepare a Saturated Solution: Prepare a nearly saturated solution of the compound in a promising solvent by gently heating. Ensure the solution is free of dust or other particulates which can act as unwanted nucleation sites.[8]
Screen Crystallization Methods:
Slow Evaporation: Place the solution in a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.[7][9]
Vapor Diffusion (Liquid-Liquid): Place the vial of the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane if the compound is dissolved in dichloromethane). Vapors of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.[10][11]
Slow Cooling: If the compound is significantly more soluble at higher temperatures, a saturated solution can be prepared by heating and then placed in an insulated container (like a dewar) to cool slowly over several days.[12]
Patience and Observation: Place all trials in a vibration-free location and observe periodically over days or weeks without disturbing them.[8]
Part 4: The X-ray Crystallography Workflow
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the process of determining its structure can begin.[6][13] This involves three main stages: data collection, structure solution, and refinement.[14]
Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration.[13] It is then placed in a finely focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[6][14]
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and space group of the crystal.[14] The primary challenge is solving the "phase problem." For small molecules like this, direct methods are computational algorithms that can often solve the phase problem and generate an initial electron density map.[6]
Structure Refinement and Validation: An atomic model is built into the initial electron density map. This model is then computationally refined, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[14] The quality of the final structure is assessed using metrics like the R-factor, which should be as low as possible (typically <0.05 for high-quality structures).
General Crystallography Workflow
Caption: From crystal to final structure.
Part 5: Anticipated Structural Features and Comparative Analysis
The key scientific value in determining the crystal structure of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate lies in comparing it to its amino-precursor.
Disruption of Hydrogen Bonding: The most significant anticipated change is the disruption of the intermolecular hydrogen bond network. The precursor's primary amine (-NH₂) can act as a hydrogen bond donor twice. The target's secondary amine (-NHCH₃) has only one proton to donate. This reduction will fundamentally alter the crystal packing. Instead of the planar sheets seen in the precursor, a different, likely less dense, packing arrangement will be observed.
Conformational Changes: The steric bulk of the methyl group may cause minor changes in the torsion angles of the ethyl carboxylate group relative to the oxazole ring.
Impact on Physicochemical Properties: The disruption of the strong hydrogen bonding network is expected to lower the melting point and potentially increase the solubility of the methylated compound in nonpolar solvents. For drug development professionals, such changes in physical properties are critical as they directly influence formulation, dissolution, and bioavailability.
By following the comprehensive workflow detailed in this guide, researchers can successfully determine the crystal structure of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate. The resulting data will not only provide definitive structural proof but will also yield crucial insights into the subtle yet powerful effects of molecular substitution on crystal packing and physicochemical properties, thereby enabling more informed decisions in the drug discovery process.
References
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics.
Cre
Wikipedia. X-ray crystallography.
SciSpace. Single-crystal growth of organic semiconductors.
IUCr Journals. Getting crystals your crystallographer will treasure: a beginner's guide.
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
JoVE (Journal of Visualized Experiments).
NIH National Library of Medicine. x Ray crystallography.
Chemical Society Reviews. Advanced crystallisation methods for small organic molecules.
MRC Laboratory of Molecular Biology. Introduction to X-ray crystallography.
YouTube. How to Grow Single Crystals | Organic Chemistry.
ResearchGate. (PDF)
PubChem.
ResearchG
International Journal of Advances in Engineering and Management (IJAEM).
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
The Ascendancy of a Privileged Scaffold: A Technical Guide to Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in Medicinal Chemistry
Abstract The 1,3-oxazole nucleus is a cornerstone in the architecture of medicinally relevant molecules, prized for its versatile chemical reactivity and its ability to engage with a multitude of biological targets.[1] W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-oxazole nucleus is a cornerstone in the architecture of medicinally relevant molecules, prized for its versatile chemical reactivity and its ability to engage with a multitude of biological targets.[1] Within this esteemed class of heterocycles, the 2-aminooxazole moiety has emerged as a particularly privileged scaffold, serving as a bioisosteric replacement for the well-established 2-aminothiazole core and offering potential advantages in metabolic stability and solubility.[1][2] This in-depth technical guide focuses on a specific, yet highly promising, derivative: Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate . We will explore its synthetic accessibility, key chemical attributes for derivatization, and its vast potential as a central framework in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the 2-Aminooxazole Core
The 2-aminothiazole motif is a recurring feature in a wide array of approved drugs and clinical candidates, valued for its broad spectrum of biological activities.[3][4] However, the sulfur atom in the thiazole ring can be susceptible to oxidative metabolism, potentially leading to metabolic inactivation.[1] This has spurred the exploration of bioisosteric replacements, with the 2-aminooxazole scaffold being a prime candidate.[1] The substitution of the sulfur atom with oxygen can lead to improved physicochemical properties, such as a lower calculated logP (ClogP), which may enhance solubility, and a reduced rate of metabolism.[1]
The subject of this guide, ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, introduces a methyl group on the exocyclic amine. This seemingly minor modification can have profound effects on the molecule's properties, including:
Modulation of Basicity: The methyl group can influence the pKa of the amino group, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.
Enhanced Lipophilicity: The addition of a methyl group can subtly increase the lipophilicity of the scaffold, potentially impacting cell permeability and oral bioavailability.
Steric Influence: The methyl group can provide a steric handle to probe the binding pockets of target proteins, potentially leading to improved potency and selectivity.
Vector for Further Derivatization: The secondary amine provides a reactive site for further functionalization, allowing for the exploration of a wider chemical space.
This guide will provide a comprehensive overview of this promising scaffold, from its synthesis to its potential applications in drug discovery.
Synthesis of the Core Scaffold: A Proposed Pathway
While the direct synthesis of ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is not extensively documented, a robust synthetic route can be proposed based on established methodologies for the synthesis of 2-aminooxazoles and N-substituted ureas. The key steps would involve the preparation of N-methylurea followed by a cyclocondensation reaction.
Proposed Synthetic Workflow
The proposed synthesis follows a two-step sequence, beginning with the formation of N-methylurea, which then serves as a key building block for the construction of the oxazole ring.
Caption: Proposed two-step synthesis of the target scaffold.
Detailed Experimental Protocols
This protocol is adapted from a simple and efficient method for the synthesis of N-substituted ureas in water.[5][6]
Materials:
Methylamine (40% solution in water)
Potassium isocyanate
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium isocyanate (1.0 eq) in deionized water.
To this solution, add methylamine (1.1 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the water is removed under reduced pressure to yield crude N-methylurea.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure N-methylurea.
Causality: The use of water as a solvent makes this procedure environmentally friendly and avoids the use of toxic organic solvents. The nucleophilic addition of the amine to the isocyanate is an efficient and high-yielding reaction.
This protocol is a proposed adaptation of the Hantzsch thiazole synthesis, applied to the formation of an oxazole ring.
Materials:
N-Methylurea (from Protocol 2.2.1)
Ethyl bromopyruvate
A suitable base (e.g., sodium bicarbonate, triethylamine)
A suitable solvent (e.g., ethanol, dimethylformamide)
Procedure:
To a solution of N-methylurea (1.0 eq) in the chosen solvent, add the base (1.2 eq).
To this mixture, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the target compound, ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate.
Causality: The base is crucial for deprotonating the urea, which then acts as a nucleophile to attack the α-bromo ketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring. The choice of solvent and base may require optimization to achieve the best yield.
Chemical Reactivity and Derivatization Potential
The ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate scaffold possesses three key reactive sites that can be exploited for the generation of diverse chemical libraries.
Caption: Key sites for derivatization on the core scaffold.
Site A: The N-Methylamino Group
The secondary amine at the 2-position is a versatile handle for introducing a wide range of substituents.
Acylation: Reaction with various acyl chlorides or anhydrides can introduce amide functionalities.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides.
Further Alkylation: While potentially challenging, further alkylation could be explored to generate tertiary amines.
Site B: The Ester Group
The ester at the 5-position provides a gateway to numerous other functional groups.
Amidation: Reaction with primary or secondary amines can generate a diverse library of amides.
Hydrazide Formation: Reaction with hydrazine can produce the corresponding hydrazide, which is a valuable intermediate for the synthesis of other heterocycles.
Reduction: Reduction of the ester to the corresponding alcohol opens up further avenues for derivatization, such as ether formation.
Site C: The Oxazole Ring
The oxazole ring itself can undergo electrophilic substitution, typically at the C4 position, although the electron-donating nature of the 2-amino group may influence the regioselectivity.
Applications in Medicinal Chemistry: A Landscape of Opportunity
Given the established biological activities of 2-aminooxazole and 2-aminothiazole derivatives, the ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate scaffold is poised to be a valuable platform for the discovery of novel therapeutics across various disease areas.
Anticancer Activity
Many 2-aminooxazole and 2-aminothiazole derivatives have demonstrated potent anticancer activity. For instance, Dasatinib, a dual Abl/Src kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core. The bioisosteric replacement with a 2-aminooxazole has been explored in Dasatinib analogues, with some compounds showing comparable or even superior activity.
Table 1: Representative Anticancer Activities of 2-Aminooxazole/Thiazole Derivatives
The 2-aminooxazole scaffold is a promising starting point for the development of novel antibacterial and antifungal agents. The ability to readily derivatize the core structure allows for the fine-tuning of antimicrobial spectrum and potency.
Table 2: Representative Antimicrobial Activities of 2-Aminooxazole/Thiazole Derivatives
Certain derivatives of 2-aminooxazoles have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Structure-Activity Relationships (SAR): The Impact of N-Methylation
The introduction of a methyl group at the 2-amino position can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. While a comprehensive SAR for the ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate series is yet to be established, we can infer potential trends from related heterocyclic systems.
Caption: Potential impacts of N-methylation on molecular properties and biological outcomes.
Studies on other heterocyclic scaffolds have shown that N-alkylation can lead to:
Enhanced Potency: In some cases, the increased lipophilicity and altered electronic properties resulting from N-alkylation can lead to stronger interactions with the target protein and thus higher potency.
Improved Selectivity: The steric bulk of the alkyl group can prevent binding to off-target proteins, leading to a better selectivity profile.
Modified Pharmacokinetics: Changes in lipophilicity and metabolic stability can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Future Perspectives and Conclusion
The ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate scaffold represents a largely untapped but highly promising area for medicinal chemistry exploration. Its structural relationship to the well-validated 2-aminothiazole core, combined with the potential advantages conferred by the oxazole ring and the N-methyl group, makes it an attractive starting point for the development of new drugs.
Future research in this area should focus on:
Optimization of the Synthetic Route: Developing a high-yielding and scalable synthesis for the core scaffold is a critical first step.
Library Synthesis and Screening: The synthesis and biological evaluation of diverse libraries of derivatives will be essential to unlock the full therapeutic potential of this scaffold.
In-depth SAR Studies: A systematic investigation of the structure-activity relationships will provide crucial insights for the rational design of more potent and selective compounds.
Pharmacokinetic Profiling: Early assessment of the ADME properties of promising derivatives will be key to identifying candidates with favorable drug-like properties.
References
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2845-2851. [Link]
Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1184-1190. [Link]
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). Large scale preparation of N-substituted urea. ResearchGate. [Link]
Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 134-150. [Link]
Zask, A., et al. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 13(16), 2036-2063. [Link]
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
Process for preparing N-methyl urea-N, N-dimethyl mushroom mixtures. (1988).
Chini, M. G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1047. [Link]
Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme. [Link]
Al-Masoudi, N. A., & Al-Sultani, H. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(10), 405-412. [Link]
Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]
Zask, A., et al. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Scilit. [Link]
Foroughi, H. O., et al. (2021). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. [Link]
Al-Omair, M. A., et al. (2019). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. [Link]
Al-janabi, A. S. H. (2024). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. ResearchGate. [Link]
PubChem. Ethyl 2-amino-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [Link]
Hassoun, M., et al. (2021). Physical and chemical properties of selected N-heterocycles. ResearchGate. [Link]
Vedejs, E., & Luchetta, L. M. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Heterocycles, 51(1), 1. [Link]
Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 329-337. [Link]
Santoro, F., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]
Bieliaieva, O., et al. (2024). Heterocycles in Medicinal Chemistry II. MDPI. [Link]
Streng, E. S., et al. (2017). Continuous N -alkylation reactions of amino alcohols using γ-Al 2 O 3 and supercritical CO 2 : unexpected formation of cyclic ureas and urethanes by reaction with CO 2. ResearchGate. [Link]
Application Note & Protocols: High-Throughput Screening of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate as a Potential Kinase Inhibitor
Introduction: The Oxazole Scaffold in Drug Discovery The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its unique electronic and structural propert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its unique electronic and structural properties make it an attractive starting point for the synthesis of novel therapeutics. While various oxazole derivatives have been explored for activities ranging from anticancer to antimicrobial, the specific utility of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in high-throughput screening (HTS) has been less characterized[1][2]. This document provides a comprehensive guide for the application of this compound in a kinase-focused HTS campaign, leveraging its structural features that suggest potential as a competitive inhibitor.
Based on the properties of the closely related compound, Ethyl 2-amino-1,3-oxazole-5-carboxylate, we can infer some basic physicochemical characteristics. The presence of the ester and amino groups suggests potential hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition by protein targets like kinases.
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. As such, they are a major class of targets for drug discovery[4][5]. The general structure of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, with its heterocyclic core and potential for hydrogen bonding, makes it a candidate for binding to the ATP-binding pocket of kinases. This application note will detail a robust HTS workflow to screen this compound for inhibitory activity against a hypothetical serine/threonine kinase, "Kinase X."
High-Throughput Screening Workflow
The overall workflow for screening Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate against Kinase X is depicted below. This process is designed for efficiency and robustness, incorporating industry-standard practices for compound management, assay execution, and data analysis to ensure the identification of high-quality "hits."[6]
Figure 1: High-Throughput Screening Workflow. A multi-phase process from compound preparation to hit validation.
Assay Principle: Fluorescence Polarization (FP)
To identify inhibitors of Kinase X, a competitive binding assay using fluorescence polarization (FP) will be employed. FP is a robust, homogeneous assay format well-suited for HTS[7][8]. The principle relies on the change in the rotational speed of a fluorescent molecule when it is bound to a larger molecule.
High Polarization State: A fluorescently-labeled tracer molecule, designed to bind to the ATP-binding pocket of Kinase X, is bound to the relatively large kinase enzyme. This complex tumbles slowly in solution, resulting in a high FP signal.
Low Polarization State: If a test compound (e.g., Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate) outcompetes the tracer for binding to the kinase, the small, unbound tracer tumbles rapidly, leading to a significant decrease in the FP signal[9].
This change in FP is directly proportional to the inhibitory activity of the test compound.
Figure 2: Principle of the FP-based kinase inhibition assay.
Experimental Protocols
Compound Management and Plate Preparation
Effective compound management is crucial for the integrity of HTS data[10]. All compounds, including Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, should be handled with care to avoid degradation and contamination.
Stock Solution: Prepare a 10 mM stock solution of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in 100% DMSO.
Assay-Ready Plates: For a primary screen at a single concentration (e.g., 10 µM), use automated liquid handlers to dispense the compound into 384-well assay plates. For dose-response follow-up, create serial dilutions. A common approach is an 8-point, 3-fold serial dilution starting from 100 µM[11].
Storage: Store all compound plates at -20°C or -80°C in a low-humidity environment to maintain compound integrity[12].
FP Kinase Inhibition Assay Protocol
This protocol is optimized for a 384-well plate format.
Reagents and Buffers:
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Kinase X: Prepare a 2X working solution in Assay Buffer. The final concentration should be determined during assay development to be in the linear range of the tracer binding curve.
Fluorescent Tracer: Prepare a 2X working solution in Assay Buffer. The final concentration is typically at its Kd value for the kinase.
Positive Control: A known potent inhibitor of Kinase X (or a broad-spectrum kinase inhibitor like staurosporine) at a concentration that gives >90% inhibition.
Negative Control: DMSO at the same final concentration as the test compounds.
Step-by-Step Procedure:
Compound Dispensing: Thaw the assay-ready compound plates. Dispense 100 nL of compound solution (or DMSO/positive control) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate using an acoustic liquid handler.
Kinase Addition: Add 5 µL of the 2X Kinase X solution to all wells.
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the test compound to bind to the kinase.
Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells.
Final Incubation: Seal the plate, mix on a plate shaker for 1 minute, and incubate for 60 minutes at room temperature, protected from light.
Plate Reading: Read the plate on a microplate reader equipped for FP detection. Set the excitation and emission wavelengths appropriate for the chosen fluorophore. Measure both the parallel and perpendicular fluorescence intensity.
Data Analysis and Quality Control
Calculation of Fluorescence Polarization (mP)
The instrument software will typically calculate the FP value in millipolarization units (mP) using the following formula[13]:
mP = 1000 * (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular)
Where:
Iparallel is the intensity of the emitted light parallel to the excitation light plane.
Iperpendicular is the intensity of the emitted light perpendicular to the excitation light plane.
G (G-factor) is an instrument-specific correction factor.
Calculation of Percent Inhibition
The percentage of inhibition for each compound is calculated relative to the controls on the same plate:
mPpos is the average mP value of the positive control wells.
mPneg is the average mP value of the negative control wells.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay[14][15]. It measures the separation between the positive and negative control signals.
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS[16].
Hit Confirmation and Follow-Up
Compounds identified as "hits" in the primary screen (e.g., showing >50% inhibition) should be subjected to further validation:
Re-testing: Confirm the activity of the hit compound from a freshly prepared stock solution.
Dose-Response Analysis: Perform a multi-point concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Orthogonal Assays: Validate the hits using a different assay format (e.g., a luminescence-based ATP depletion assay) to rule out assay-specific artifacts[19][20].
Structure-Activity Relationship (SAR): If available, test structurally related analogs of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate to establish an initial SAR.
Conclusion
This application note provides a comprehensive framework for utilizing Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in a high-throughput screening campaign to identify novel kinase inhibitors. By employing a robust FP-based assay, stringent quality control measures, and a systematic hit validation process, researchers can effectively evaluate the potential of this and other oxazole-based compounds as starting points for drug discovery programs. The success of any HTS campaign relies on meticulous planning and execution, and the protocols outlined herein provide a solid foundation for achieving reliable and actionable results[21][22]. Automation and careful data management are also key to minimizing variability and ensuring the success of large-scale screening efforts[23].
References
PubChem. Ethyl 2-amino-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [Link]
Al-Sultani, A. A. J., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
Li, Y., et al. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Klink, T. A., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
Yasgar, A., et al. (2011). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. [Link]
Zych, C., et al. (2017). Development of a robust cell-based high-throughput screening assay to identify targets of HIV-1 viral protein R dimerization. Scientific Reports. [Link]
Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
Padmanabhan, P., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLOS One. [Link]
Al-Jaff, B. M. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. [Link]
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
Tullman-Ercek, D. (2023). Developing a Suite of High-throughput Screens for Use in Engineering Bacterial Protein Secretion. Labroots Webinar. [Link]
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
Strategic Derivatization of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
A Modular Approach for SAR Expansion in Drug Discovery Executive Summary & Chemical Logic The 2-amino-1,3-oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase...
Author: BenchChem Technical Support Team. Date: February 2026
A Modular Approach for SAR Expansion in Drug Discovery
Executive Summary & Chemical Logic
The 2-amino-1,3-oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., BMS-series), antitubercular agents, and GPCR ligands.[1] Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate presents a unique tri-vector derivatization opportunity:
C5-Ester: A masked electrophile for extending the carbon skeleton via amidation or reduction.[1]
N2-Amine: A secondary amine acting as a hydrogen bond donor/acceptor, tunable via acylation or alkylation.[1]
C4-H: A latent nucleophilic site for electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C–H activation.[1]
Critical Reactivity Insight:
Unlike standard aliphatic amines, the N-methylamino group at the C2 position exhibits reduced nucleophilicity due to resonance delocalization with the oxazole ring (amidine-like character).[1][2] Consequently, standard coupling protocols often fail, necessitating specific base-catalysis or activated electrophiles.[1] Furthermore, the oxazole ring itself is less aromatic than pyridine or thiazole, making it susceptible to ring-opening hydrolysis under vigorous acidic conditions.[1]
Reaction Landscape Visualization
The following diagram outlines the three primary vectors for diversifying this scaffold.
Caption: Tri-vector derivatization strategy targeting the C5-ester, N2-amine, and C4-H positions.
Module A: C5-Ester Hydrolysis & Amidation
Objective: Convert the ester to an amide to explore the "right-hand" side of the binding pocket.[1]
Protocol A1: Controlled Saponification
Why this method? Acidic hydrolysis (HCl) carries a risk of oxazole ring opening. Lithium Hydroxide (LiOH) provides a gentle, regioselective hydrolysis that preserves the heteroaromatic core.
Reagents:
Starting Material (SM): 1.0 equiv
LiOH·H₂O: 2.5 equiv
Solvent: THF/Water (3:1 v/v)
Step-by-Step:
Dissolve 1.0 g of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in 15 mL THF.
Cool to 0°C. Add a solution of LiOH·H₂O (2.5 equiv) in 5 mL water dropwise.
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Checkpoint: Monitor by LCMS.[1] The ester peak (M+H) should disappear, replaced by the acid peak (M-28).[1]
Workup (Critical): Carefully acidify to pH ~4 using 1N HCl. Do not go below pH 3 to avoid instability.
Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. The resulting carboxylic acid is often pure enough for coupling.[1]
Protocol A2: HATU-Mediated Amide Coupling
Why this method? The 2-aminooxazole-5-carboxylic acid is electronically deactivated.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to EDC/HOBt for these electron-deficient acids, ensuring high yields without racemization (if chiral amines are used).
Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and brine. Purify via flash chromatography (DCM/MeOH gradient).
Module B: N2-Amine Functionalization
Objective: Modulate the H-bond donor capability of the exocyclic amine.[1]
Protocol B1: Urea Synthesis (Isocyanates)
Why this method? The secondary amine is sterically accessible but electronically tempered.[1] Isocyanates are highly electrophilic and react cleanly without external activation.[1]
Troubleshooting: If reaction is sluggish, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst.[1]
Scavenging: Add polymer-supported trisamine resin to remove excess isocyanate, then filter and concentrate.[1][2]
Protocol B2: Sulfonylation (The "Hard" Electrophile)
Why this method? Sulfonyl chlorides are less reactive toward this specific amine than isocyanates.[1] A stronger base (NaH) is often required to deprotonate the amine, increasing its nucleophilicity.
Step-by-Step:
Dissolve scaffold in anhydrous DMF at 0°C.
Add NaH (60% dispersion, 1.2 equiv). Gas evolution (H₂) will occur. Stir for 15 mins.
Objective: Install a handle for Suzuki/Sonogashira coupling at the "empty" C4 position.
Protocol C1: Regioselective Bromination
Why this method? NBS (N-Bromosuccinimide) provides a controlled source of electrophilic bromine.[1] The C4 position is the most electron-rich carbon remaining on the ring.[1]
Reagents:
Scaffold: 1.0 equiv
NBS: 1.05 equiv
Solvent: Acetonitrile (MeCN)
Step-by-Step:
Dissolve scaffold in MeCN (0.1 M).
Add NBS in one portion at RT.
Stir for 2–4 hours. Monitor by LCMS (distinctive Br isotope pattern 1:1).
Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Note: The resulting 4-bromooxazole is a versatile intermediate for Pd-catalyzed cross-coupling.[1]
Data Summary: Coupling Reagent Efficiency
Comparison of conditions for converting 2-aminooxazole-5-carboxylic acid to amides.
Reagent
Base
Solvent
Yield
Comments
HATU
DIPEA
DMF
85-95%
Recommended. Best for sterically hindered or electron-poor amines.[1][2]
Not Recommended. Harsh conditions degrade the oxazole ring.[1]
T3P (Propylphosphonic anhydride)
NMM
EtOAc
70-80%
Good alternative for scale-up; easier workup (water soluble byproducts).[1]
References
Oxazole Scaffold Utility: Girardini, M., et al.[2][5] "Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides." European Journal of Medicinal Chemistry, 2023.[5] Link
C-H Activation of Oxazoles: Besselièvre, F., et al.[6][7] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[1][6] Synthesis, 2009.[6][8] Link
Amide Coupling Efficiency: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[1][9] Tetrahedron, 2005. (General reference for HATU superiority in heteroaromatic acids).
Oxazole Synthesis & Reactivity: BenchChem Technical Support. "Synthesis of Isoxazole-5-carboxylates and Oxazole Derivatives." 2025.[1] Link
Application Note: Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate as an Enzyme Inhibitor
Executive Summary Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (EMOC) is a functionalized heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (EMOC) is a functionalized heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic intermediate, this compound exhibits intrinsic utility as a low-molecular-weight inhibitor probe. Its 2-amino-oxazole core serves as a bioisostere for the amide bond and a mimetic of the adenine ring, making it a privileged structure for targeting Kinases , Inosine Monophosphate Dehydrogenase (IMPDH) , and Serine Hydrolases .
This application note details the protocols for utilizing EMOC as a chemical probe, focusing on stock preparation, kinetic assay development, and mechanism of action (MoA) deconvolution.
Chemical Biology & Mechanism of Action
Structural Properties
The 1,3-oxazole ring is aromatic but less electron-rich than furan or pyrrole, making it stable against rapid oxidative metabolism.
H-Bond Donor: The secondary amine (-NHMe) at position 2 acts as a critical hydrogen bond donor, often interacting with the "hinge region" of kinases or the catalytic triad of hydrolases.
H-Bond Acceptor: The oxazole nitrogen (N3) and the carbonyl oxygen of the ester serve as acceptors.
Ester Functionality: The ethyl ester at position 5 modulates lipophilicity (LogP ~0.5–1.3), enhancing cell permeability. Note: In many enzymatic assays, this ester may act as a prodrug moiety, requiring hydrolysis to the free acid (2-(methylamino)-1,3-oxazole-5-carboxylic acid) to bind metalloenzymes like Carbonic Anhydrase.
Primary Targets
Serine Hydrolases/Esterases: EMOC can act as a slow-binding substrate or competitive inhibitor. The electrophilic carbonyl carbon of the ethyl ester can be attacked by the active site serine, potentially leading to transient acylation.
Kinases & IMPDH: The 2-amino-oxazole motif mimics the purine ring system of ATP/GTP, allowing it to occupy the nucleotide-binding pocket.
Metalloenzymes (e.g., Carbonic Anhydrase): Upon hydrolysis, the resulting carboxylate and the oxazole nitrogen can chelate Zinc (
) ions in the active site.
Experimental Protocols
Reagent Preparation & Solubility
Challenge: EMOC is moderately lipophilic and prone to precipitation in aqueous buffers if not handled correctly.
Protocol: Stock Solution Preparation
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) , Grade
99.9%.
Concentration: Prepare a 50 mM master stock.
Calculation: MW = 170.17 g/mol . Dissolve 8.5 mg in 1.0 mL DMSO.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.
Working Solution: Dilute the stock into the assay buffer immediately before use. Ensure final DMSO concentration in the assay does not exceed 1-2% (v/v) to avoid solvent effects on enzyme activity.
Enzymatic Inhibition Assay (IC50 Determination)
This protocol uses a generic Spectrophotometric Kinetic Assay applicable to Serine Hydrolases (e.g., Acetylcholinesterase or Carboxylesterase) using a colorimetric substrate.
Materials:
Enzyme: Target Serine Hydrolase (e.g., 5 nM final concentration).
Substrate: Colorimetric analog (e.g., p-Nitrophenyl acetate or Acetylthiocholine + DTNB).
Plate Setup: Use a 96-well clear flat-bottom microplate.
Inhibitor Addition: Add 10
L of EMOC (10x concentration) to wells. Include "Vehicle Control" (DMSO only) and "No Enzyme" (Blank) wells.
Concentration Range: 0.1
M to 100 M (half-log dilutions).
Enzyme Addition: Add 80
L of Enzyme solution.
Pre-Incubation (CRITICAL): Incubate for 15 minutes at 25°C .
Reasoning: This step allows the inhibitor to reach equilibrium with the enzyme, crucial for detecting slow-binding or covalent mechanisms common with ester-based inhibitors.
Reaction Start: Add 10
L of Substrate (10x Km concentration).
Measurement: Monitor absorbance (e.g., 405 nm) continuously for 20 minutes.
Data Analysis
Calculate the initial velocity (
) from the linear portion of the absorbance vs. time curve.
Table 1: Example Data Layout for IC50 Calculation
Well ID
[Inhibitor] (M)
Slope (OD/min)
% Activity
A1
0 (Vehicle)
0.050
100%
A2
0.1
0.048
96%
A3
1.0
0.042
84%
A4
10.0
0.025
50%
A5
100.0
0.005
10%
A6
Blank (No Enz)
0.000
0%
Calculation:
Fit the data to the 4-Parameter Logistic (4PL) Equation :
Where is % Activity and is log[Inhibitor].
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition pathway and the potential for hydrolysis-dependent activation (Prodrug mechanism).
Caption: Figure 1. Dual mechanism of action: Direct competitive binding to Serine Hydrolases vs. Hydrolysis-dependent activation for Metalloenzyme inhibition.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation upon addition
High local concentration of inhibitor.
Vortex buffer rapidly while adding the DMSO stock. Do not exceed 100 M.
Non-linear progress curves
Substrate depletion or Enzyme instability.
Reduce enzyme concentration; ensure BSA is present in buffer.
Time-dependent Inhibition
Slow-binding or Covalent modification.
Vary pre-incubation times (0, 15, 30, 60 min). If IC50 decreases with time, the inhibitor is slow-binding/covalent.
References
PubChem Compound Summary. (2025). Ethyl 2-amino-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. Link
Kalinin, S., et al. (2022).[1] "5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011.[1] Link[1]
Birk, T., & Weihe, H. (2009). "5-Methylisoxazole-3-carboxylic acid is a potent inhibitor of the monoamine oxidase enzyme." Acta Crystallographica, E65, o832. Link
Helmy, S.W., et al. (2024). "Design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives." ResearchGate.[2] Link
Profiling Oxazole-5-Carboxylate Scaffolds: Cell-Based Viability and Target Engagement Assays
Application Note: AN-OX-2026 Focus Compound: Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate CAS: 113853-16-0 Class: Heterocyclic Building Block / Privileged Scaffold Abstract & Introduction The oxazole ring system is a...
The oxazole ring system is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in various bioactive natural products (e.g., Virginiamycin) and synthetic drugs (e.g., VEGFR kinase inhibitors). Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate represents a critical intermediate and probe molecule for Fragment-Based Drug Discovery (FBDD). Its structural features—a planar heterocyclic ring with a hydrogen-bond donor (amine) and acceptor (ester)—allow it to interact with diverse biological targets, including DNA minor grooves and ATP-binding pockets of kinases.
This Application Note provides a rigorous, standardized workflow for evaluating the biological activity of this scaffold and its derivatives. We focus on two critical pillars of early-stage profiling:
Cytotoxicity Profiling: Determining the therapeutic window using ATP-based luminescence.
Scientific Integrity Note: Inconsistent compound handling is the primary source of error in cell-based assays. The oxazole ester is hydrophobic; proper solvation is critical to prevent precipitation in aqueous media.
Calculation: Molecular Weight ≈ 170.17 g/mol . Dissolve 1.70 mg in 1.0 mL DMSO.
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the ester moiety).
Protocol Limit: The final assay concentration of DMSO must remain constant across all wells (typically 0.1% or 0.5%) to avoid solvent-induced artifacts.
Method: CellTiter-Glo® (Promega) or equivalent.[1]
Rationale: ATP quantification is the gold standard for viability because it drops rapidly upon loss of membrane integrity (necrosis) or metabolic collapse (apoptosis), offering higher sensitivity than tetrazolium reduction assays (MTT/MTS).
Experimental Design
Cell Model: HCT-116 (Colorectal) or MCF-7 (Breast) – commonly used for oxazole-based anticancer screening.
Seeding Density: 5,000 cells/well (96-well plate) to ensure exponential growth phase during treatment.
Context: Oxazole-5-carboxylates are bioisosteres for kinase inhibitors. This assay tests if the molecule can penetrate the cell membrane and inhibit a specific signaling node (e.g., ERK1/2 phosphorylation).
Method: In-Cell Western (ICW) / Cell-Based ELISA.
Experimental Design
Objective: Measure inhibition of phospho-ERK (pERK) following stimulation with EGF.
Detection: Scan on a near-infrared imaging system (e.g., Li-Cor Odyssey).
Pathway Diagram: Oxazole Mechanism
Caption: Potential interference points of oxazole scaffolds within the MAPK/ERK signaling cascade.
Data Analysis & Validation Standards
Calculating IC50
Normalize raw luminescence (RLU) or fluorescence intensity (FI) to controls:
Fit data to a 4-parameter logistic (4PL) regression model to derive the IC50.
Assay Quality Control (Z-Factor)
For any screening campaign involving this scaffold, calculate the Z-factor to ensure statistical robustness:
: Standard Deviation, : Mean.
: Positive Control, : Negative Control.
Requirement: A Z-factor > 0.5 is mandatory for a valid cell-based assay.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Precipitation
Compound insolubility in aqueous media.
Do not exceed 100 µM. Ensure DMSO < 1%. Warm media slightly before addition.
High Background
Phenol red interference or light leak.
Use phenol-red free media. Use white opaque plates.
Edge Effect
Evaporation in outer wells.
Fill outer wells with PBS (do not use for data). Use breathable plate seals.
Low Signal
Cell density too low or ATP degradation.
Increase seeding density. Equilibrate CellTiter-Glo to RT before use.
References
Scaffold Significance: Journal of Medicinal Chemistry. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry."[4] (2020).
Application Notes and Protocols for In Vivo Evaluation of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate Derivatives
Foreword: Navigating the Preclinical Landscape of Novel Oxazole Derivatives The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Preclinical Landscape of Novel Oxazole Derivatives
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and its derivatives represent a promising class of small molecules for therapeutic development. While extensive in vitro characterization is a critical first step, the translation of these findings into clinically relevant data hinges on robust in vivo evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical in vivo studies for this specific class of compounds. It is important to note that while specific in vivo data for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate derivatives are not extensively documented in publicly available literature, the principles and protocols outlined herein are derived from established methodologies for similar heterocyclic compounds and oxazole derivatives, ensuring a scientifically sound approach to their evaluation[4][5][6].
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions and adapt these protocols to their specific research questions. We will delve into the critical aspects of pharmacokinetic profiling, toxicological assessment, and efficacy testing in relevant disease models, with a focus on generating reproducible and translatable data.
Part 1: Foundational Principles of In Vivo Study Design
A successful in vivo study begins with a meticulously planned experimental design. The primary objective is to obtain a holistic understanding of the compound's behavior within a living organism, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its safety and efficacy[7][8].
Animal Model Selection and Ethical Considerations
The choice of animal model is paramount and should be guided by the therapeutic target and the biological question at hand. For initial pharmacokinetic and safety studies, rodents (mice or rats) are commonly used due to their well-characterized physiology, genetic homogeneity, and established handling protocols[9][10]. For efficacy studies, the model should mimic key aspects of the human disease being targeted[11]. For instance, if the oxazole derivative has shown anti-inflammatory properties in vitro, a carrageenan-induced paw edema model in rats could be an appropriate choice to assess its in vivo efficacy[4][12][13].
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
The Critical Role of Pilot Studies
Before embarking on large-scale, resource-intensive studies, it is prudent to conduct pilot (or exploratory) studies[14]. These small-scale experiments are invaluable for:
Determining the Maximum Tolerated Dose (MTD): Establishing a safe dose range for the compound.
Optimizing Formulation and Route of Administration: Ensuring the compound can be delivered effectively to achieve systemic exposure.
Evaluating Preliminary Efficacy Signals: Gaining initial insights into whether the compound has the desired biological effect in vivo.
The insights gained from pilot studies are instrumental in designing more definitive and statistically powered subsequent experiments.
Part 2: Pharmacokinetic (PK) and Toxicological Profiling
Understanding the pharmacokinetic profile and potential toxicity of a new chemical entity is a cornerstone of preclinical development. These studies inform dosing regimens for efficacy studies and provide a preliminary assessment of the compound's safety.
Application Note: Designing a Preliminary Pharmacokinetic Study
Objective: To characterize the plasma concentration-time profile of an Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate derivative following a single administration in rodents. This will allow for the determination of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Rationale: A compound's efficacy is intrinsically linked to its ability to reach and maintain a therapeutic concentration at the target site. PK studies provide the necessary data to establish a rational dosing schedule for subsequent efficacy and toxicology studies[7][15]. The lipophilicity and other physicochemical properties of oxazole derivatives can significantly influence their absorption and distribution in the body[15].
Workflow for a Preliminary Pharmacokinetic Study
Caption: Workflow for a preliminary pharmacokinetic study.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats (n=3-4 per time point), weighing 200-250g.
Formulation Preparation:
Based on the solubility of the test compound, select an appropriate vehicle. For poorly soluble compounds, a suspension in 0.5% w/v carboxymethyl cellulose (CMC) or a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% water can be considered[16].
Prepare the formulation fresh on the day of dosing and ensure homogeneity.
Dosing:
Administer the compound at a single dose (e.g., 10 mg/kg) via oral gavage (PO) or intravenous (IV) injection. Oral gavage is a common method for precise dosing[17].
Blood Sampling:
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Processing:
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Store the plasma samples at -80°C until analysis.
Bioanalysis:
Quantify the concentration of the test compound in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
Calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Example Pharmacokinetic Parameters for a Hypothetical Oxazole Derivative
Parameter
Oral Administration (10 mg/kg)
Intravenous Administration (2 mg/kg)
Cmax (ng/mL)
850 ± 120
2500 ± 300
Tmax (h)
1.5
0.25
AUC (0-t) (ng*h/mL)
4200 ± 550
3800 ± 450
t½ (h)
4.2
3.8
Bioavailability (%)
22
-
Application Note: Acute Toxicity Assessment
Objective: To evaluate the potential for acute toxicity of an Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate derivative following a single high dose.
Rationale: Early identification of potential toxicity is crucial to de-risk a drug development program[8][18][19]. An acute toxicity study helps to identify the no-observed-adverse-effect-level (NOAEL) and potential target organs of toxicity[19].
Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
Administer a single oral dose of the test compound to one animal. A starting dose of 300 mg/kg is often appropriate for compounds with unknown toxicity[18].
Observation:
Observe the animal closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours[18].
Continue daily observations for a total of 14 days.
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, or coma.
Dose Adjustment:
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
If the animal dies, the next animal is dosed at a lower level.
Endpoint:
The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose bound).
At the end of the 14-day observation period, surviving animals are humanely euthanized for gross necropsy and, if necessary, histopathological examination of major organs.
Part 3: In Vivo Efficacy Evaluation
Once a compound has a characterized PK profile and an acceptable acute safety margin, its therapeutic efficacy can be tested in a relevant disease model.
Objective: To evaluate the in vivo anti-inflammatory efficacy of an Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate derivative.
Rationale: Many oxazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pathways like cyclooxygenase (COX)[2][6]. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model to screen for the efficacy of potential anti-inflammatory agents[4][12][13]. The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase[4].
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Animal Model: Male Wistar rats (150-200g).
Grouping:
Group 1: Control (Vehicle only).
Group 2: Standard (e.g., Indomethacin, 10 mg/kg, p.o.).
Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
Procedure:
Measure the initial paw volume of each rat using a plethysmometer.
Administer the vehicle, standard drug, or test compound orally.
One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[12].
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects[20].
Table 2: Example Data for Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
Treatment Group (Dose)
Paw Volume Increase at 3h (mL)
% Inhibition of Edema at 3h
Control (Vehicle)
0.85 ± 0.05
-
Indomethacin (10 mg/kg)
0.30 ± 0.03
64.7%
Test Compound (10 mg/kg)
0.72 ± 0.06
15.3%
Test Compound (30 mg/kg)
0.51 ± 0.04
40.0%
Test Compound (100 mg/kg)
0.35 ± 0.03
58.8%
p < 0.05 compared to the control group.
Part 4: Endpoint Analysis and Data Interpretation
The selection of appropriate endpoints is crucial for the successful evaluation of a compound's in vivo activity[21][22][23]. Endpoints can be categorized as:
Surrogate endpoints: Biochemical or physiological markers that are intended to substitute for a clinical endpoint (e.g., tumor volume, inflammatory markers).
Functional endpoints: Measures of an animal's performance or function (e.g., behavioral tests).
Survival endpoints: Measures of the duration of survival[20].
For the protocols described above, the primary endpoints include pharmacokinetic parameters (Table 1), clinical signs of toxicity and mortality, and the percentage inhibition of paw edema (Table 2). It is essential to pre-define these endpoints and the statistical methods that will be used for their analysis in the study protocol[24].
Conclusion and Future Directions
The journey of a potential therapeutic agent from the bench to the clinic is a long and arduous one, with in vivo studies representing a critical milestone. The application notes and protocols detailed in this guide provide a robust starting point for the preclinical evaluation of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate derivatives. By systematically characterizing their pharmacokinetic properties, assessing their safety profile, and demonstrating their efficacy in relevant disease models, researchers can build a comprehensive data package to support their continued development. Future studies may involve exploring chronic toxicity, investigating the mechanism of action in more detail using transgenic animal models, and expanding efficacy testing to other disease models based on the compound's observed biological activities.
References
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.).
Method for voluntary oral administration of drugs in mice. (2021). Garvan Institute of Medical Research.
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). ResearchGate.
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
What pharmacological data and endpoints can be measured in your in vivo oncology studies? - Certis Oncology. (n.d.).
Voluntary oral administration of drugs in mice. (n.d.). Protocols.io.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (n.d.). NCBI.
Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. (n.d.). Benchchem.
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). PMC.
Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer.
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011).
The solution for Clinical Research: monitoring efficacy and endpoints during active studies. (n.d.).
Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.
Analysis of the endpoints assessed in the non-clinical in vivo studies... (n.d.). ResearchGate.
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate.
organic papers. (n.d.). ResearchGate.
FDA explains how to use secondary endpoints in clinical trials to show efficacy. (2022).
A comprehensive review on biological activities of oxazole derivatives. (n.d.).
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR).
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
Preliminary Toxicological Evaluation of Spherical Nanoparticles Containing an Imidazole Derivative (BzIm-DEA) Using the CAM Chicken Model. (n.d.). MDPI.
Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). Taylor & Francis Group - Figshare.
In vivo toxicology studies. (n.d.). Vivotecnia.
In vivo Toxicology. (n.d.). InterBioTox.
Toxicology Studies. (n.d.). Pacific BioLabs.
Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
How Autonomous AI Agents Are Revolutionizing the Drug Discovery Process. (2026). LabVantage.
In vivo Biochemical Evaluation of Some Synthesize Thiazole Derivatives Containing Coumarin Moiety as Antioxidant and Antitumor Agents. (2019). Asian Journal of Research in Biochemistry.
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). PMC.
Application Note: Formulation Strategies for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in Biological Assays
Abstract This guide provides a standardized protocol for the formulation of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (referred to herein as EMOC ). Due to the presence of a hydrolytically sensitive ethyl ester and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a standardized protocol for the formulation of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (referred to herein as EMOC ). Due to the presence of a hydrolytically sensitive ethyl ester and a weakly basic 2-methylamino group, this compound presents specific challenges regarding aqueous solubility and plasma stability. This document outlines decision pathways for vehicle selection, detailed preparation protocols for cellular and animal studies, and quality control measures to ensure data integrity.
Physicochemical Profile & Challenges
Before formulation, one must understand the molecule's behavior in solution.
Feature
Chemical Implication
Formulation Consequence
Ethyl Ester (C5)
Susceptible to hydrolysis by esterases (plasma) or high pH.
Avoid alkaline buffers (>pH 8). Monitor for the carboxylic acid metabolite.
2-Methylamino
Weakly basic (pKa est. ~3.5–4.5 due to ring conjugation).
Will not be fully protonated at physiological pH (7.4). Acidification may improve solubility but risks ester hydrolysis.
Oxazole Ring
Aromatic, planar, lipophilic.
Low intrinsic water solubility. Requires co-solvents (DMSO, PEG) or complexation (Cyclodextrins).
Formulation Decision Tree
The following logic gate determines the appropriate vehicle based on the assay type and compound concentration required.
Figure 1: Decision matrix for vehicle selection based on assay requirements and solubility thresholds.
Protocol A: In Vitro Stock Preparation
Purpose: To prepare a stable, concentrated stock solution for cell culture or enzymatic assays.
Reagents
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).
Storage: Amber glass vials (borosilicate) with PTFE-lined caps.
Procedure
Weighing: Accurately weigh approximately 2–5 mg of EMOC into a tared amber vial.
Calculation: Calculate the volume of DMSO required to reach a 20 mM concentration.
(Note: MW is approx. 170.17 g/mol ; verify with specific batch CoA).
Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds.
Visual Check: Ensure no particulate matter remains. If particles persist, sonicate for 5 minutes at room temperature.
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Stability Note: Use within 3 months. The ester may transesterify with DMSO impurities over long periods.
Serial Dilution Workflow (for IC50)
To avoid "crashing out" (precipitation) when hitting the aqueous buffer, use an Intermediate Dilution Step .
For in vitro assays, place the diluted assay buffer (with compound) under a microscope (10x objective).
Fail: Visible crystals or oily droplets.
Pass: Clear field.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility profiling).
Pantaleão, L. C., et al. (2018).[3] "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates." Journal of Pharmacy & Pharmaceutical Sciences.
Ligand Pharmaceuticals. (2023). "Captisol® Preparation Protocols for Insoluble Drugs."
BindingDB. (2023). "Standard DMSO Dilution Protocols for High-Throughput Screening."
Application Note: Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate as a Molecular Probe
[1] Executive Summary Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (CAS: 113853-16-0) is a bifunctional heterocyclic scaffold that serves as a versatile chemical probe in fragment-based drug discovery (FBDD) and chemi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (CAS: 113853-16-0) is a bifunctional heterocyclic scaffold that serves as a versatile chemical probe in fragment-based drug discovery (FBDD) and chemical biology.[1] Unlike passive structural building blocks, this molecule exhibits intrinsic fluorescence and specific hydrogen-bonding geometries that allow it to function as:
A Solvatochromic Fluorescent Probe: For interrogating the hydrophobicity of protein binding pockets.
A "Hinge-Binder" Mimetic: For probing ATP-binding sites in serine/threonine kinases.[1]
A Fluorogenic Esterase Substrate: For monitoring enzymatic hydrolysis activity in metabolic assays.
This guide provides standardized protocols for utilizing this molecule to interrogate biological systems, emphasizing its utility in early-stage drug discovery and enzymatic profiling.
Technical Profile & Mechanism of Action
Physicochemical Properties
The probe functions as a "push-pull" fluorophore.[1] The electron-donating methylamino group at C2 and the electron-withdrawing ethyl ester at C5 create a conjugated system across the oxazole ring.[1] This electronic distribution is highly sensitive to environmental polarity and protonation.
Property
Value
Significance in Probing
Molecular Formula
C₆H₈N₂O₃
Small fragment (MW 156.14 Da) suitable for Ligand Efficiency (LE) screening.[1]
LogP
~0.5 - 0.9
Moderate hydrophilicity; cell-permeable but soluble in aqueous buffers (with DMSO).[1]
H-Bond Donors
1 (NH)
Critical for interaction with backbone carbonyls (e.g., Kinase Hinge Region).
H-Bond Acceptors
4 (N, O)
Allows specific orientation in active sites.
Fluorescence
nm
Intrinsic fluorescence allows label-free binding detection in some assays.[1]
Mechanistic Pathways
The probe operates through two distinct mechanisms depending on the application:
Non-Covalent Binding (Kinase/Receptor Probing): The 2-methylamino group acts as a hydrogen bond donor, while the oxazole nitrogen (N3) acts as an acceptor. This mimics the adenine ring of ATP, allowing the probe to dock into the "hinge region" of kinase active sites.
Enzymatic Hydrolysis (Metabolic Probing): Carboxylesterases attack the C5-ester carbonyl. The hydrolysis to the free acid disrupts the electronic "push-pull" system, resulting in a measurable shift in UV-Vis absorption and fluorescence emission (ratiometric sensing).
Logic Diagram: Probe Utilization Workflows
Caption: Dual-pathway utility of the probe for affinity screening (A) and enzymatic activity profiling (B).
Application Protocols
Protocol A: Fragment-Based Screening via Ligand-Observed NMR
Purpose: To validate direct binding of the probe to a target protein (e.g., a kinase or bacterial enzyme) using Saturation Transfer Difference (STD) NMR.[1]
Protein Target: Purified protein (>95% purity) in deuterated buffer (PBS, pH 7.4).
Instrument: 500 MHz (or higher) NMR spectrometer with cryoprobe.
Step-by-Step Methodology:
Sample Preparation:
Prepare the Reference Sample : 500 µM Probe in buffer (no protein).
Prepare the Experimental Sample : 500 µM Probe + 10 µM Protein (50:1 Ligand:Protein ratio).
Acquisition (STD-NMR):
Apply a train of Gaussian pulses (saturation) at a frequency where only the protein resonates (e.g., -1.0 ppm or 10 ppm) for 2–3 seconds.
Acquire a reference spectrum with off-resonance irradiation (e.g., 30 ppm).
Data Processing:
Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.[1]
Interpretation: Signals corresponding to the ethyl group or the methylamino group that appear in the difference spectrum indicate magnetization transfer from the protein to the probe.
Note: If the methylamino protons (singlet ~2.9 ppm) show strong STD signals, the probe is binding via the amine motif (consistent with hinge-binding models).
Protocol B: Fluorogenic Esterase Activity Assay
Purpose: To utilize the probe as a substrate for characterizing esterase activity or screening for esterase inhibitors.
Materials:
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.
Enzyme: Porcine Liver Esterase (PLE) or cell lysate.
Substrate Solution: Dilute the Probe Stock (100 mM DMSO) to a working concentration of 50 µM in Assay Buffer. Keep DMSO < 1% to avoid enzyme inhibition.[1]
Baseline Scan: Measure the fluorescence emission spectrum (350–500 nm) of the substrate alone.
Reaction Initiation: Add 10 µL of Enzyme/Lysate to 190 µL of Substrate Solution in a black 96-well plate.
Kinetic Monitoring:
Monitor fluorescence intensity at the emission maximum (determined in step 2, typically ~420 nm) every 30 seconds for 30 minutes.
Self-Validation: Include a "No Enzyme" control to account for spontaneous hydrolysis.
Data Analysis:
Plot Relative Fluorescence Units (RFU) vs. Time.
Calculate initial velocity (
).
Mechanistic Insight: A blue-shift or intensity change signifies the conversion of the ester (acceptor) to the carboxylate (anionic), altering the internal Charge Transfer (ICT) state of the oxazole.
Derivatization for High-Affinity Probes
The ethyl ester group is a "masked" reactive site.[1] Researchers can convert this scaffold into high-affinity probes using the following workflow:
Hydrolysis: Treat with LiOH/THF to generate the free acid (2-(methylamino)-1,3-oxazole-5-carboxylic acid).[1]
Amide Coupling: React the acid with primary amines (e.g., fluorophores, biotin, or target-specific pharmacophores) using HATU/DIPEA.
Result: This creates a chimeric probe where the 2-aminooxazole headgroup directs binding to the target, and the tail carries the reporter tag.
Critical Considerations & Troubleshooting
Solubility: The ethyl ester is moderately lipophilic. Always prepare stocks in DMSO. When diluting into aqueous buffer, ensure rapid mixing to prevent precipitation.
Autofluorescence Interference: The probe excites in the UV/blue region. Ensure your protein or other assay components (e.g., NADH) do not overlap significantly.
pH Sensitivity: The 2-amino group can become protonated at low pH (< 5.0), which abolishes its ability to act as a hinge-binder (H-bond acceptor capacity is lost).[1] Maintain assays at pH 7.2–7.6.
References
PubChem. (2025). Ethyl 2-amino-1,3-oxazole-5-carboxylate Compound Summary. National Library of Medicine. [Link][1]
Palmer, B. D., et al. (2006). Structure-activity relationships for 2-aminooxazole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for oxazole kinase binding).
Dornow, A., et al. (1953).[2] Synthese von Oxazol-Derivaten. Chemische Berichte. (Foundational synthesis of the scaffold).
Kennedy, A. R., et al. (2001).[2] Ethyl 2-aminooxazole-5-carboxylate.[1][2][3][4] Acta Crystallographica Section E. [Link] (Structural validation).
Satoh, T., & Hosokawa, M. (2006). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology. (Reference for esterase assay design).
Technical Support Center: Troubleshooting Solubility Issues with Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate in Assays
Welcome to the technical support guide for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo experimental assays. As a substituted oxazole, this molecule holds potential in various research applications, but its physicochemical properties can present hurdles to achieving the desired concentrations in aqueous assay buffers.
Low solubility is a frequent impediment in drug discovery, capable of producing variable data, underestimation of biological activity, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the generation of reliable and reproducible results.
Section 1: Physicochemical Profile and Solubility Considerations
Understanding the structure of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is the first step in diagnosing solubility problems. The molecule possesses several key functional groups that dictate its behavior in different solvents and pH environments:
A Basic Methylamino Group: The nitrogen atom in the methylamino group is basic and can be protonated.
An Aromatic Oxazole Ring: This heterocyclic core contributes to the molecule's overall planarity and hydrophobicity.
An Ethyl Carboxylate Group: The ester functional group can participate in hydrogen bonding but is also susceptible to hydrolysis under strongly acidic or basic conditions.
While specific experimental solubility data for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is not extensively published, we can infer its properties from the closely related analog, Ethyl 2-amino-1,3-oxazole-5-carboxylate.
Property
Value (for Ethyl 2-amino-1,3-oxazole-5-carboxylate)
The addition of a methyl group to the amino function is expected to slightly increase the molecule's lipophilicity (hydrophobicity), potentially decreasing its intrinsic aqueous solubility compared to its amino-analog.
This section addresses the most common issues encountered when working with this compound.
Q1: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?
A: This is the most common manifestation of poor aqueous solubility. The compound is highly soluble in a neat organic solvent like Dimethyl sulfoxide (DMSO) but "crashes out" or precipitates when the solvent environment abruptly changes to a predominantly aqueous one.[4] This can lead to significantly lower effective concentrations in your assay, causing inaccurate results.[2][5]
Follow this systematic troubleshooting workflow to address the issue.
Caption: Troubleshooting decision tree for precipitation issues.
Recommended Action: Optimize your dilution protocol. Instead of a single, large dilution step, employ a serial dilution method. This gradual reduction in organic solvent concentration can help maintain the compound's solubility.[4] See Protocol 1 for a detailed methodology.
Q2: What is the best solvent for my primary stock solution?
A: The choice of the initial solvent is critical. While many compounds are readily soluble in DMSO, it is not always the optimal choice and can interfere with cellular assays at concentrations as low as 0.25-0.5%.[6][7]
Can be toxic to cells; may interfere with assay components.[7]
< 0.5% (v/v)
Ethanol
Less toxic than DMSO for many cell lines; volatile.
Lower solubilizing power for highly lipophilic compounds.
< 1% (v/v)
N,N-Dimethylformamide (DMF)
Good solubilizing power.
Higher toxicity than DMSO; can be unstable.
< 0.5% (v/v)
Recommendation: For in vitro cellular assays, always prepare your stock solution at the highest reasonable concentration (e.g., 10-30 mM in 100% DMSO) to minimize the final volume of organic solvent added to your assay medium.[1] Always include a "vehicle control" (assay buffer + same final concentration of solvent) to account for any solvent-induced effects.[7]
Q3: Can I use pH to improve the solubility of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate?
A: Yes, pH modification is a powerful tool for ionizable compounds.[8][9] The methylamino group is weakly basic. By lowering the pH of your aqueous buffer, you can protonate this group, introducing a positive charge and significantly increasing the molecule's affinity for water.
Causality: The Henderson-Hasselbalch equation predicts that as the pH of a solution drops below the pKa of a basic functional group, the proportion of the protonated (ionized, more water-soluble) form increases.[10]
Caution: Be mindful of two factors:
Assay Compatibility: Ensure your biological system (e.g., enzyme, cells) remains active and stable at the modified pH.
Compound Stability: The ethyl ester linkage could be susceptible to hydrolysis at very low or high pH values, especially over long incubation times.
Recommendation: Perform a small-scale solubility test in your assay buffer at various pH points (e.g., pH 7.4, 7.0, 6.5, 6.0) to find an optimal balance between solubility and assay integrity. See Protocol 2 for guidance.
Q4: I've optimized my dilution, solvent, and pH, but solubility is still insufficient. What are the next steps?
A: If basic troubleshooting fails, you can employ formulation-based strategies using excipients. These are additives that help keep the compound dissolved.[11]
Method
Mechanism
Typical Use Case
Considerations
Co-solvents
Reduces the polarity of the aqueous medium, acting as a bridge between the hydrophobic compound and water.[12][13]
Adding 1-5% of a water-miscible solvent like ethanol, propylene glycol, or PEG-400.[12]
Must be non-toxic to the assay system at the used concentration.
Surfactants
Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase.[8]
Adding 0.01-0.05% of a non-ionic surfactant like Tween-20 or Triton X-100 to enzyme assays.[14]
Generally not suitable for live cell assays as they can disrupt cell membranes.[14]
Complexation
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule.[8][15]
Can be used in both biochemical and cellular assays to increase solubility.
Can sometimes alter the free concentration of the drug available for biological interaction.
Q5: Are there any physical methods I can use to help dissolve the compound?
A: Yes. Applying energy can help overcome the crystal lattice energy of the solid compound, facilitating dissolution.
Sonication: Using an ultrasonic bath can break apart compound aggregates and enhance the interaction between the compound and the solvent.[14]
Warming/Vortexing: Gently warming the solution (e.g., to 37°C) while vortexing can increase the rate and extent of dissolution.[16] Be cautious not to use excessive heat, which could lead to compound degradation. Always bring the solution back to the assay temperature before use.
Section 3: Experimental Protocols
Protocol 1: Optimized Preparation of Stock and Working Solutions
This protocol uses a serial dilution approach to minimize precipitation when transferring from an organic stock to an aqueous buffer.
Caption: Workflow for preparing working solutions via serial dilution.
Prepare Primary Stock (e.g., 20 mM): Accurately weigh the solid Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and dissolve it in 100% DMSO to achieve a high-concentration stock. Ensure it is fully dissolved, using gentle warming or sonication if necessary.
Prepare Intermediate Dilution (e.g., 2 mM): Perform an intermediate dilution of the primary stock in 100% DMSO. This step is crucial for more challenging compounds.
Prepare Final Working Solution (e.g., 20 µM): Vigorously vortex your final aqueous assay buffer. While it is still vortexing, add the required volume of the intermediate stock solution drop-by-drop. This rapid mixing prevents localized high concentrations of DMSO and compound, reducing the chance of precipitation.[4]
Visual Inspection: Before use, visually inspect the final working solution for any signs of cloudiness or precipitate.
Protocol 2: Small-Scale pH-Solubility Screening
This protocol helps determine if adjusting the pH of your buffer can improve solubility.
Buffer Preparation: Prepare several small aliquots of your base assay buffer. Adjust the pH of each aliquot to create a range (e.g., pH 7.5, 7.0, 6.5, 6.0) using dilute HCl or NaOH.
Compound Addition: Prepare a concentrated stock of your compound in DMSO (e.g., 20 mM).
Dilution: Add the DMSO stock to each pH-adjusted buffer aliquot to achieve the desired final concentration (and a consistent final DMSO percentage, e.g., 0.5%).
Equilibration & Observation: Vortex each sample and let it equilibrate at room temperature for 30-60 minutes.
Assessment: Visually inspect each tube for precipitation. For a more quantitative assessment, centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Section 4: Summary and Best Practices
Successfully working with challenging compounds like Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate requires a systematic approach. Solubility issues are not insurmountable but must be addressed to ensure data quality.
Know Your Compound: Understand its key functional groups and how they are affected by pH.
Start with the Basics: Always optimize your dilution protocol and solvent choice first.
Use pH to Your Advantage: For compounds with ionizable groups, pH modification is a highly effective strategy.
Control Your Variables: Always include a vehicle control in your experiments to isolate the effect of the compound from the effect of the solvent.
Visually Inspect: Before every experiment, look closely at your final compound solution. If it's cloudy, your results will not be reliable.
Screen Early: Perform solubility checks early in the experimental design process to avoid wasting time and resources.[2]
By applying these principles and troubleshooting steps, researchers can effectively manage the solubility challenges posed by Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and obtain accurate, high-quality data in their assays.
References
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212. [Link]
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
MedCrave online. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway. [Link]
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
PubChem. Ethyl 2-amino-1,3-oxazole-5-carboxylate. Accessed February 2026. [Link]
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
PubChemLite. Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate. Accessed February 2026. [Link]
ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. Accessed February 2026. [Link]
MDPI. (2018, July 23). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]
Wikipedia. Cosolvent. Accessed February 2026. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]
PMC. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]
Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Accessed February 2026.
Cheméo. Ethyl-isoxazole-5-carboxylate.pdf. Accessed February 2026. [Link]
ResearchGate. (2015, March 2). Ethyl 2-aminooxazole-5-carboxylate. [Link]
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link]
MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
"Common side reactions in the synthesis of oxazole-5-carboxylates"
Introduction For researchers and professionals in drug development, the synthesis of oxazole-5-carboxylates is a critical process, yielding scaffolds prevalent in numerous biologically active compounds. However, the path...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers and professionals in drug development, the synthesis of oxazole-5-carboxylates is a critical process, yielding scaffolds prevalent in numerous biologically active compounds. However, the path to these valuable molecules is often complicated by side reactions that can significantly reduce yields and introduce purification challenges. This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of oxazole-5-carboxylates, with a focus on widely used methodologies like the Robinson-Gabriel, Cornforth-Meyers, and van Leusen syntheses.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis of an oxazole-5-carboxylate is giving a very low yield. What is the most likely cause?
A1: Low yields in the Robinson-Gabriel synthesis are frequently due to the choice of the cyclodehydrating agent and the reaction conditions.[1] While strong acids like concentrated sulfuric acid have been traditionally used, they can lead to charring and other side reactions, especially with sensitive substrates.[2][3]
Troubleshooting Steps:
Optimize the Dehydrating Agent: The yield is highly dependent on the dehydrating agent.[2] Polyphosphoric acid has been reported to improve yields to 50-60% in some cases, compared to lower yields often seen with agents like PCl₅, H₂SO₄, and POCl₃.[2][4] For sensitive substrates, milder reagents such as triphenylphosphine/iodine or the Burgess reagent are excellent alternatives.[3]
Temperature Control: Ensure the reaction temperature is optimal for your specific substrate and dehydrating agent to prevent decomposition.[2][3]
Purity of Starting Materials: Impurities in the initial 2-acylamino-ketone can inhibit the reaction.[3] Ensure your starting material is pure and completely dry.
Q2: I am observing the formation of an unexpected byproduct in my Robinson-Gabriel synthesis when using POCl₃ in DMF. What could this be?
A2: A common side reaction when using the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) combination is the Vilsmeier-Haack formylation of any electron-rich aromatic rings present in your substrate.[2]
Troubleshooting Steps:
Avoid the POCl₃/DMF Combination: If your starting material contains an aromatic ring susceptible to formylation, it is best to avoid this reagent pairing.
Select an Alternative Dehydrating Agent: Opt for reagents that do not induce formylation, such as polyphosphoric acid or trifluoroacetic anhydride.[2][3]
Q3: In my van Leusen synthesis of a 5-substituted oxazole, I'm isolating a significant amount of a dihydrooxazole intermediate. How can I drive the reaction to completion?
A3: The final step in the van Leusen synthesis is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate.[5] Incomplete elimination is a common reason for low yields of the desired oxazole.
Troubleshooting Steps:
Increase the Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination step.[5]
Use a Stronger Base: While potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote a more efficient elimination.[5]
Extend the Reaction Time: In some instances, a longer reaction time may be all that is needed for the complete conversion of the intermediate to the final oxazole product.[5]
Q4: My reaction is producing a complex mixture, and I suspect hydrolysis of my ester group. How can I prevent this?
A4: Hydrolysis of the carboxylate ester is a common side reaction, particularly when using strong acidic or basic conditions, or if there is water present in the reaction mixture.[3][6]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
Choose pH-Neutral Conditions: If possible, select a synthetic route that avoids strongly acidic or basic conditions. For example, some modern variations of the Robinson-Gabriel synthesis use milder cyclodehydrating agents.[3]
Protecting Group Strategy: In more complex syntheses, it may be necessary to use a more robust ester protecting group that is stable to the reaction conditions, and then deprotect it in a separate step.
Troubleshooting Guide: Dimerization and Polymerization
A particularly frustrating set of side reactions involves the formation of dimers or polymers, leading to low yields of the desired monomeric oxazole and a difficult purification process.
Problem: Significant formation of high molecular weight byproducts, often appearing as a baseline streak on TLC or as an insoluble tar.
Root Causes & Mechanisms:
Highly Reactive Intermediates: Electron-rich starting materials or intermediates can be prone to self-condensation or polymerization under acidic conditions.[3]
Carbene Intermediates: In some reaction pathways, carbene-like species can be generated, which are known to dimerize.
Radical Pathways: Oxidative conditions can sometimes lead to radical intermediates that couple to form dimers.
Solutions & Mitigation Strategies:
Lower the Reaction Temperature: Running the reaction at a lower temperature can often disfavor the higher activation energy pathways that lead to dimerization and polymerization.
Slow Addition of Reagents: Adding a key reagent dropwise over a longer period can help to maintain a low concentration of reactive intermediates, thus minimizing the chance of self-reaction.
Use a Milder Catalyst/Reagent: Strong acids can promote unwanted polymerization.[3] Consider switching to a milder Lewis acid or a different cyclodehydration agent.
Solvent Choice: The polarity of the solvent can influence the stability of reactive intermediates. Experimenting with less polar solvents may reduce dimerization in some cases.
Experimental Protocol: Minimizing Dimerization in a Model Robinson-Gabriel Synthesis
This protocol is designed for a substrate known to be prone to polymerization under strongly acidic conditions.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the 2-acylamino-ketone (1.0 eq) and anhydrous dichloromethane (DCM).
Reagent Preparation: In a separate flask, prepare a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous DCM.
Slow Addition: Cool the reaction flask to 0 °C using an ice bath. Add the trifluoroacetic anhydride solution dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by TLC every 30 minutes.
Quenching: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Understanding the desired reaction pathway versus a common side reaction pathway is crucial for effective troubleshooting.
Caption: Desired vs. side reaction pathway in Robinson-Gabriel synthesis.
Data Summary: Effect of Dehydrating Agent on Yield
The choice of the cyclodehydrating agent in the Robinson-Gabriel synthesis has a profound impact on the reaction outcome. The following table summarizes typical observations for a generic substrate.
"Optimizing reaction conditions for Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate analogs"
This technical guide details the optimization of reaction conditions for the synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and its analogs. It is designed for medicinal chemists and process development sci...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the optimization of reaction conditions for the synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and its analogs. It is designed for medicinal chemists and process development scientists encountering yield or reproducibility issues with the Hantzsch-type cyclization of
Topic: Optimization of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate Analogs
Methodology: Modified Hantzsch Condensation
Target Audience: Medicinal Chemists, Process Engineers[1]
Core Reaction System & Mechanism
The synthesis of 2-aminooxazole-5-carboxylates typically relies on the condensation of ethyl bromopyruvate with N-methylurea .[1] While analogous to the robust thiazole synthesis (using thiourea), the oxazole formation is kinetically slower and thermodynamically less favorable due to the lower nucleophilicity of the urea oxygen compared to sulfur.
Reaction Scheme
Reagents: Ethyl Bromopyruvate (1.0 eq), N-Methylurea (1.2–2.0 eq).[1]
Conditions: Polar aprotic solvent (DMF/DMA), elevated temperature (80–120°C), optional base (
).
Figure 1: Mechanistic pathway for the condensation of ethyl bromopyruvate with methylurea. Note the competition between O-alkylation (desired for oxazole) and N-alkylation.[1]
Critical Process Parameters (CPP) Optimization
The following parameters are decisive for maximizing yield and suppressing the formation of oxazolone byproducts.
Parameter
Standard Condition (Fail-Prone)
Optimized Condition (Robust)
Rationale
Solvent
Ethanol (EtOH)
DMF or DMA
Ethanol reflux (78°C) is often insufficient for N-substituted ureas.[1] Polar aprotic solvents allow higher temps (100-120°C) to overcome the activation energy barrier.[1]
Temperature
70–80°C
100–120°C
Higher thermal energy is required to drive the cyclodehydration of the less nucleophilic urea oxygen.[1]
Stoichiometry
1:1 Ratio
1:1.5 to 1:2 (Excess Urea)
Excess methylurea drives kinetics and compensates for urea decomposition/sublimation at high temperatures.[1]
Additives
None
Molecular Sieves /
Removal of water generated during condensation prevents ester hydrolysis and reversibility of the intermediate formation.[1]
Troubleshooting Guide (Q&A)
Scenario A: Low Conversion / Starting Material Recovery
Q: I am refluxing ethyl bromopyruvate and methylurea in ethanol, but TLC shows mostly starting material after 12 hours. What is wrong?
A: This is a classic issue with N-substituted ureas. Unlike thioureas, which react rapidly in ethanol, N-alkyl ureas are poor nucleophiles.[1]
The Fix: Switch the solvent to DMF (Dimethylformamide) .[1]
Protocol: Dissolve ethyl bromopyruvate (1 eq) and methylurea (1.5 eq) in anhydrous DMF (0.5 M concentration). Heat to 100–120°C for 2–4 hours.
Why: The higher boiling point and polarity of DMF stabilize the polar transition state and provide the thermal energy necessary for the initial nucleophilic attack.
Scenario B: Formation of "Gummy" Precipitates
Q: The reaction turns into a dark, gummy mixture that is impossible to filter. How do I isolate the product?
A: Polymerization of ethyl bromopyruvate or formation of urea oligomers can cause this.[1]
The Fix: Use a Stepwise Addition protocol.
Protocol: Dissolve the methylurea in the solvent first and heat to reaction temperature. Add the ethyl bromopyruvate dropwise as a solution over 30–60 minutes.
Workup: Do not attempt filtration. Pour the reaction mixture into ice-cold brine . Extract with Ethyl Acetate (
).[1] Wash the organic layer copiously with water (to remove DMF) and brine before drying.
Scenario C: Regioselectivity & Byproducts
Q: I see two spots on TLC with similar Rf values. Is one the regioisomer?
A: Yes, it is likely the oxazol-2(3H)-one derivative (where the urea nitrogen attacked the ketone instead of the oxygen attacking the bromomethyl group) or the hydrolysis product (carboxylic acid).
Identification: The desired 2-(methylamino)oxazole usually has a higher Rf than the oxazolone byproduct in MeOH/DCM systems.[1]
Prevention: Ensure anhydrous conditions . Water promotes the formation of the oxazolone tautomer and hydrolysis of the ethyl ester. Add activated 4Å molecular sieves to the reaction vessel.
Scenario D: Ester Hydrolysis
Q: My mass spec shows a peak at [M-28], corresponding to the carboxylic acid.[1] Why is my ethyl ester hydrolyzing?
A: This occurs if the reaction generates significant HBr in the presence of adventitious water.[1]
(1.1 eq) or in the reaction mixture. This neutralizes the HBr byproduct without being strong enough to saponify the ester or deprotonate the urea excessively (which would kill nucleophilicity).
Validated Experimental Protocol
Synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1][2][3]
Technical Support Center: Stability & Handling of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
[1] Ticket ID: OX-5CARB-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary: The Stability Profile Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a sp...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: OX-5CARB-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary: The Stability Profile
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a specialized heterocyclic intermediate often employed in the synthesis of kinase inhibitors and antitubercular agents.[1] While the oxazole ring provides aromatic stability, the molecule possesses two specific "soft spots" that drive degradation: the C5-ester moiety and the C2-exocyclic amine .[1]
Users frequently report degradation manifesting as hydrolysis (loss of ethyl group) , oxidative discoloration (yellowing/browning) , or ring-opening under photolytic stress.[1] This guide details the mechanistic causes of these failures and provides validated protocols to prevent them.
Critical Storage & Handling Protocols
The majority of degradation events occur during storage, not reaction. Adherence to the "Triple-A" protocol (Anhydrous, Aphotic, Argon) is mandatory for long-term integrity.[1]
Storage Decision Matrix
Figure 1: Decision tree for optimal storage conditions to minimize hydrolytic and oxidative stress.
Key Handling Parameters
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Solid)
Lowers kinetic energy, significantly retarding the rate of ester hydrolysis and autoxidation.[1]
Atmosphere
Argon/Nitrogen
The 2-methylamino group is electron-rich and susceptible to oxidation.[1] Inert gas prevents N-oxide formation and ring darkening.[1]
Light
Amber Vials
2-aminooxazoles absorb UV light, leading to potential photo-isomerization into nitrile ylides or azirines [1].[1][2]
Moisture
Desiccator
The C5-ester is the primary failure point.[1] Moisture leads to irreversible hydrolysis to the carboxylic acid.
Degradation Mechanisms: The "Why" and "How"
Understanding the chemical causality of degradation allows for better experimental design.
Mechanism A: Hydrolytic Cleavage (The Primary Threat)
The ester group at position 5 is electron-deficient due to the electronegativity of the oxazole ring oxygen and nitrogen.
Trigger: Presence of water (atmospheric moisture or wet solvents).[1]
Process: Water attacks the carbonyl carbon.[1] Under basic conditions (pH > 8), this is rapid (saponification). Under acidic conditions, the ring nitrogen protonates first, potentially accelerating hydrolysis.
Result: Formation of 2-(methylamino)-1,3-oxazole-5-carboxylic acid and ethanol.[1] The acid form is often less stable and can decarboxylate upon heating.
Mechanism B: Oxidative Discoloration
The 2-(methylamino) group acts as an electron donor, pushing density into the ring.[1]
Process: Formation of radical species or N-oxides at the exocyclic nitrogen.[1]
Result: Samples turn from white/off-white to yellow or brown.[1] While purity (by HPLC) might still appear high, this indicates the onset of radical polymerization or azo-linkage formation.[1]
Degradation Pathway Map
Figure 2: Primary degradation pathways.[1] Hydrolysis is the most common failure mode in non-anhydrous environments.
Troubleshooting Guide (FAQ)
Q1: My sample has turned from white to yellow. Is it still usable?
Diagnosis: This indicates mild surface oxidation, common in amino-oxazoles stored without inert gas.[1]
Action: Run an LC-MS. If the main peak is >95% and the mass is correct (M+H), the color is likely due to trace impurities (<1%) with high extinction coefficients.
Rescue: Dissolve in minimal ethyl acetate and filter through a small pad of silica or activated charcoal to remove colored polar impurities.[1]
Q2: I see a new peak in LC-MS with a mass of [M-28]. What is it?
Diagnosis: This corresponds to the loss of the ethyl group (Hydrolysis).[1] You have formed the carboxylic acid (Mass: ~142 Da vs. Ester: ~170 Da).
Cause: Wet solvent (e.g., DMSO absorbed water) or acidic/basic workup.
Prevention: Use anhydrous solvents.[1] Avoid aqueous workups if possible; prefer solid-phase extraction or direct evaporation.[1]
Q3: Can I use methanol as a solvent?
Warning:Avoid Methanol.
Reason: In the presence of any trace base or acid catalyst, transesterification will occur, converting the Ethyl ester to the Methyl ester (Mass shift -14).[1]
Solution: Use Ethanol (matches the ester) or non-nucleophilic solvents like Acetonitrile or DMF.[1]
Validated Protocols
Protocol A: Purity Assessment (HPLC)
Use this method to distinguish between the intact ester and the hydrolyzed acid.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester).[1]
Expected Result: The carboxylic acid (degradation product) is more polar and will elute earlier (lower retention time) than the ethyl ester.
Protocol B: "Rescue" Recrystallization
If degradation is suspected but the compound is valuable, attempt this purification.
Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 50-60°C). Note: Do not boil excessively.
If insoluble particles remain (likely polymerized material), filter hot.
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.
If no crystals form, add Diethyl Ether or Hexane dropwise until turbidity appears, then refrigerate.
Filter the crystals and wash with cold Hexane.[1] Dry under high vacuum.[1]
References
Photochemistry of 2-aminooxazole: P. R. Schreiner et al., "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study," Royal Society of Chemistry, 2011.[1]
Oxazole Ester Stability: Kennedy, A. R., et al., "Ethyl 2-aminooxazole-5-carboxylate," Acta Crystallographica Section E, 2001.[1]
General Oxazole Synthesis & Reactivity: "Synthesis of 2-aminooxazole-5-carboxylic acid ethyl ester," Echemi Chemical Database, 2024.[1]
Hydrolysis Kinetics: "Kinetics and mechanisms for the hydrolysis of benzoxazoles," Journal of the Chemical Society, Perkin Transactions 2.
"Scaling up the synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate"
The following technical guide is structured as a specialized support center response, designed for autonomy, scientific rigor, and practical application in a drug development context. Ticket ID: OX-5-CARB-SC-UP Topic: Sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response, designed for autonomy, scientific rigor, and practical application in a drug development context.
Ticket ID: OX-5-CARB-SC-UP
Topic: Scaling up the synthesis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Strategic Route Selection
User Query: “We are attempting to scale up Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate. Direct cyclization of ethyl bromopyruvate with N-methylurea is yielding complex mixtures and low recovery. What is the recommended process for kilogram-scale production?”
Scientist’s Assessment:
The difficulty you are encountering with the direct Hantzsch-type cyclization (using N-methylurea) is a known "process trap" in oxazole chemistry. Unlike thiazoles, where N-substituted thioureas react cleanly, ** N-substituted ureas often fail to yield 2-aminooxazoles efficiently** due to the lower nucleophilicity of the urea oxygen and competing N-alkylation pathways [1].[1]
The Scalable Solution:
To ensure batch-to-batch consistency and high purity (>98% HPLC), we recommend the "Oxazolone-Chlorination-Displacement" (OCD) Protocol .[1][2] This three-stage route avoids the regioselectivity issues of direct cyclization by installing the amino group via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The following diagram illustrates the critical decision points and the recommended synthetic flow.
Caption: Logical flow comparing the risky direct cyclization (Red) vs. the robust chlorination-displacement route (Green).[1][2]
Detailed Experimental Protocols (Scale-Up Ready)
Stage 1: Synthesis of the 2-Chloro Core (Intermediate B)[1][2]
Note: If you are purchasing Ethyl 2-chlorooxazole-5-carboxylate (CAS 862599-47-1), skip to Stage 2.[1][2]
Rationale: The 2-hydroxyoxazole (tautomer of 2-oxazolone) is synthesized first because unsubstituted urea is a better nucleophile than N-methylurea, avoiding steric hindrance and regioselectivity issues [2].[1][2]
Rationale: The 2-chloro group at the C2 position of the oxazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the C5-ester group.[1][2] This allows for a clean displacement using methylamine under mild conditions.[2]
Protocol (100g Scale Basis):
Parameter
Specification
Notes
Substrate
Ethyl 2-chlorooxazole-5-carboxylate
Limiting Reagent
Reagent
Methylamine (2.0 M in THF)
2.2 – 2.5 Equivalents.[1][2] Excess acts as HCl scavenger.[2]
Charge: Load Ethyl 2-chlorooxazole-5-carboxylate (100 g, 0.57 mol) into a reactor with THF (1.0 L). Cool to 0°C under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
.
Addition: Add Methylamine solution (2M in THF, 630 mL, 1.26 mol) dropwise over 45 minutes. Caution: Exothermic.[2] Maintain internal temperature <10°C.[1]
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2 hours.
Concentrate the reaction mixture to ~20% volume (remove excess
and THF).
Dilute with Ethyl Acetate (500 mL) and Water (500 mL).[1][2]
Separate layers.[2] Wash organic layer with Brine.[2]
Dry over
and concentrate.
Purification: Recrystallization from Ethanol/Heptane or MTBE usually yields high-purity off-white solid.[1]
Troubleshooting & FAQs
Q1: Why not use Methylamine in water (40% aq) instead of THF?
A: While cheaper, aqueous methylamine can lead to ester hydrolysis (saponification) at position C5, yielding the carboxylic acid byproduct.[1][2]
Recommendation: Use anhydrous Methylamine in THF or Methanol.[2] If you must use aqueous amine, keep the temperature strictly at 0°C and quench immediately upon completion.[1][2]
Q2: We see a byproduct with M+14 mass units. What is it?
A: This is likely the N,N-dimethyl impurity or a methylation of the ring nitrogen (imino-oxazoline tautomer).[1][2]
Cause: This usually happens if you use a harsh methylating agent (like MeI) on the 2-aminooxazole.[1][2]
Solution: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
route described above prevents this because the methyl group is already attached to the incoming nucleophile.[1] If observed in the reaction, ensure your 2-chloro starting material is pure; impurities in the chloro-precursor can lead to side reactions.
Q3: The
step is difficult to handle on a large scale. Alternatives?
A: Yes. You can use Oxalyl Chloride with catalytic DMF in DCM, or Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
is generally preferred for oxazoles as it is less prone to opening the ring, but for scale-up, the quench of is highly exothermic.[1] Use a "reverse quench" (add reaction mass to water) with controlled dosing.[1]
Q4: Can we use the Hantzsch synthesis with N-methylurea if we add Lewis Acids?
A: It is risky.[2] Literature indicates that N-substituted ureas in Hantzsch syntheses often fail or produce the regioisomer where the oxygen attacks the ketone and the nitrogen attacks the alkyl halide in the "wrong" orientation [1].[1] The 3-step route, while longer, guarantees the correct structure.[1]
References
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
Source: ACS Medicinal Chemistry Letters.[2]
Context: Discusses the failure of the Hantzsch protocol with N-substituted ureas and alternative synthetic strategies.
Link:[Link][1][2]
2-Aminooxazoles and Their Derivatives (Review).
Source: Chemistry of Heterocyclic Compounds.[4][5][6][7][8]
Context: Validates the displacement of 2-halooxazoles with amines as a standard route for substituted aminooxazoles.
Link:[Link][1][2]
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA), particularly regarding the quenching of phosphorus oxychloride and the handling of alkylamines.[1][2]
A Technical Guide to the Structure-Activity Relationship of Ethyl 2-(amino)-1,3-oxazole-5-carboxylate Analogs as Potential Kinase Inhibitors
In the landscape of modern medicinal chemistry, the 1,3-oxazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its unique electronic and structural propert...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the 1,3-oxazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile template for designing novel therapeutic agents, particularly in the realm of oncology.[3] This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate analogs. Our exploration is grounded in the broader understanding of 2-amino-1,3-oxazole and thiazole-5-carboxylate derivatives as potent kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[4][5]
While a dedicated, comprehensive SAR study on the precise ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate scaffold is not extensively documented in publicly available literature, we can construct a robust and predictive comparison guide by extrapolating from closely related analog series. This approach, common in early-stage drug discovery, allows us to hypothesize how structural modifications would likely impact biological activity, thereby guiding the synthesis and evaluation of new chemical entities.
The Core Scaffold: A Foundation for Potency
The ethyl 2-(amino)-1,3-oxazole-5-carboxylate core represents a key pharmacophore. The 2-amino group serves as a crucial hydrogen bond donor, while the oxazole ring itself can participate in various non-covalent interactions within an enzyme's active site. The ester at the 5-position provides a handle for further modification to fine-tune physicochemical properties and target engagement.
Comparative Analysis of Structural Modifications
To elucidate the SAR, we will consider systematic modifications at two key positions: the 2-amino substituent and the 5-carboxylate moiety. The following table summarizes the predicted impact of these changes on kinase inhibitory activity, based on published data for analogous series.[4][5]
Analog Series
Modification
Predicted Impact on Kinase Inhibitory Activity
Rationale/Supporting Evidence from Related Scaffolds
A: 2-Amino Position
Methylamino (Parent)
Baseline Activity
The small methyl group provides a starting point for exploring steric and electronic effects.
Ethylamino
Potentially similar or slightly decreased activity
A slight increase in steric bulk may be tolerated, but larger alkyl groups could disrupt binding.
Cyclopropylamino
Potentially increased activity
The rigid cyclopropyl group can introduce favorable conformational constraints and improve ligand efficiency.
Phenylamino
Activity highly dependent on substitution
An unsubstituted phenyl ring may decrease activity due to steric hindrance. However, appropriately substituted phenyl rings (e.g., with hydrogen bond acceptors) can form additional interactions with the target kinase.[4]
(2-chloro-6-methylphenyl)amino
Potentially significant increase in activity
This substitution pattern is present in the potent kinase inhibitor Dasatinib, which features a 2-aminothiazole core. The chloro and methyl groups are known to interact with specific pockets in the ATP-binding site of many kinases.[4]
B: 5-Carboxylate Position
Ethyl Ester (Parent)
Baseline Activity
The ester group can act as a hydrogen bond acceptor and influences solubility and cell permeability.
Methyl Ester
Likely similar activity
A minor change in the ester alkyl group is unlikely to significantly alter binding affinity.
Carboxylic Acid
Potentially increased biochemical potency, but decreased cellular activity
The carboxylic acid can form strong ionic interactions or hydrogen bonds. However, its negative charge at physiological pH can hinder cell membrane permeability.
N-methylamide
Potentially increased activity and improved metabolic stability
Amides can form additional hydrogen bonds compared to esters and are generally more resistant to hydrolysis by esterases.
N-cyclopropylamide
Potentially increased activity
Similar to the 2-amino position, the cyclopropyl group can confer favorable properties.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key points of our hypothesized SAR for this scaffold.
Caption: Hypothesized SAR for Ethyl 2-(amino)-1,3-oxazole-5-carboxylate Analogs.
Experimental Validation: Protocols for Biological Evaluation
To validate the SAR hypotheses presented above, rigorous biological testing is essential. The following are detailed, step-by-step protocols for two key assays: an in vitro kinase inhibition assay and a cell-based cytotoxicity assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of the synthesized analogs to a target kinase.
Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a 2X solution of the target kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare a 2X solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
Prepare serial dilutions of the test compounds in DMSO, and then dilute into the kinase buffer to create 4X solutions.
Assay Procedure:
Add 5 µL of the 4X test compound solution to the wells of a 384-well microplate.
Add 5 µL of the 2X kinase solution to each well.
Incubate for 60 minutes at room temperature.
Add 10 µL of the 2X tracer/antibody solution to each well.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition and Analysis:
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds against cancer cell lines.
Step-by-Step Protocol:
Cell Culture and Plating:
Culture the desired cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment:
Prepare serial dilutions of the test compounds in cell culture media.
Remove the old media from the cells and add 100 µL of the media containing the test compounds to each well. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for 48-72 hours.
MTT Assay:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The ethyl 2-(amino)-1,3-oxazole-5-carboxylate scaffold holds significant promise for the development of novel kinase inhibitors. Based on the analysis of related compound series, modifications at the 2-amino and 5-carboxylate positions are predicted to have a substantial impact on biological activity. Specifically, the introduction of substituted aryl groups at the 2-position and the conversion of the 5-ester to an amide are promising avenues for enhancing potency and drug-like properties. The experimental protocols provided herein offer a clear path for the synthesis and evaluation of these analogs, enabling the validation of these SAR hypotheses and the potential identification of new lead compounds for anticancer drug discovery.
References
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]
Pilyo, S. G., Zhirnov, V. V., Kovalishyn, V. V., Semenyuta, I. V., & Brovarets, V. S. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 30(1), 1. [Link]
PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
Ye, Y., et al. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 1-6. [Link]
A Comparative Guide to the Enzymatic Cross-Reactivity of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Executive Summary In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the determination of its primary potency. Off-target interactions can lead to unforeseen tox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as critical as the determination of its primary potency. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides an in-depth comparative analysis of the enzymatic cross-reactivity profile of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate , a novel investigational compound built upon the versatile oxazole scaffold. Oxazole-containing molecules are known to interact with a wide array of enzymes, making a thorough selectivity assessment paramount.[1][2][3][4][5]
Herein, we establish a hypothetical primary target for this compound, a protein kinase designated as "TargetKinase 1" (TK1), and present a comprehensive strategy for evaluating its selectivity. We detail robust, validated biochemical assays for profiling the compound against a panel of related kinases and key drug-metabolizing cytochrome P450 (CYP) enzymes.[6][7][8] The presented experimental data, while illustrative, is structured to guide researchers in interpreting selectivity profiles and making informed decisions in their drug development programs. This document serves as both a technical guide and a framework for establishing self-validating protocols for cross-reactivity screening.
Introduction: The Imperative of Selectivity in Drug Design
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2][4] This versatility arises from the ability of the oxazole ring to engage with various enzymes and receptors through a range of non-covalent interactions.[1][3] Consequently, while a lead compound like Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate (hereafter referred to as EMO-501 ) may be optimized for a specific primary target, its potential for interacting with other enzymes—its cross-reactivity—must be rigorously evaluated.
Assessing cross-reactivity serves two primary goals:
Defining On-Target Selectivity: Determining the compound's activity against enzymes structurally related to the primary target (e.g., other kinases within the same family). High selectivity within a family is often a hallmark of a well-designed inhibitor.
Identifying Off-Target Liabilities: Screening against a broad panel of unrelated enzymes and receptors that are commonly implicated in adverse drug events. A prominent example is the cytochrome P450 (CYP) family of enzymes, whose inhibition can lead to dangerous drug-drug interactions (DDIs).[7][8][9]
This guide provides a systematic approach to characterizing the cross-reactivity profile of EMO-501, using established, high-throughput biochemical assay formats.[10][11]
Cross-Reactivity Screening Strategy: A Multi-Faceted Approach
To construct a comprehensive selectivity profile for EMO-501, we employed a two-tiered screening strategy. This approach is designed to efficiently identify potential liabilities and provide a clear picture of the compound's specificity.
Tier 1: Kinome Selectivity Profiling
Given that many oxazole-based inhibitors target the highly conserved ATP-binding site of protein kinases, our initial screen focuses on a panel of 10 representative human kinases.[4][11][12] This panel includes kinases from different families to assess broad selectivity across the kinome. The primary objective is to compare the potency of EMO-501 against its intended target (TK1) versus other kinases.
Tier 2: CYP450 Inhibition Profiling
To evaluate the potential for metabolism-based DDIs, EMO-501 is screened against the five most clinically relevant CYP450 isoforms as recommended by the FDA: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7][13] These enzymes are responsible for the metabolism of over 90% of marketed drugs.[13]
The overall workflow for this assessment is depicted below.
Caption: High-level workflow for EMO-501 cross-reactivity profiling.
Experimental Methodologies
The trustworthiness of any screening data is wholly dependent on the robustness of the experimental protocols. The following methods are described in sufficient detail to ensure reproducibility and include critical quality control steps.
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, providing a highly sensitive and scalable method for determining inhibitor potency.[12][14]
Protocol Steps:
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of EMO-501 in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 100 µM.
Kinase Reaction Setup:
In a 384-well plate, add 2.5 µL of kinase/substrate solution (specific to each kinase, optimized for linear reaction kinetics).
Add 25 nL of the serially diluted EMO-501 or DMSO vehicle control.
Initiate the reaction by adding 2.5 µL of ATP solution (at the apparent ATP Km for each specific kinase to ensure accurate potency assessment).[15]
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).
Data Analysis:
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the normalized response against the logarithm of the inhibitor concentration.
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
Cytochrome P450 Inhibition Assay (LC-MS/MS)
This method is considered the gold standard for in vitro DDI studies and uses a cocktail of probe substrates for multiple CYP isoforms, which are incubated with human liver microsomes.[13] The formation of specific metabolites is monitored by LC-MS/MS.
Protocol Steps:
Compound Preparation: Prepare an 8-point, 3-fold serial dilution of EMO-501 in buffer, starting at 100 µM. Include known specific inhibitors for each CYP isoform as positive controls.
Incubation:
Pre-incubate the test compound (or positive control) with pooled human liver microsomes (0.25 mg/mL) and a cocktail of CYP-specific probe substrates in a phosphate buffer (pH 7.4) for 10 minutes at 37°C.
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
Incubate for 15 minutes at 37°C with shaking. The incubation time must be within the determined linear range for metabolite formation.
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Sample Processing: Centrifuge the samples at 4000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the formation of the probe substrate metabolites using a validated liquid chromatography-tandem mass spectrometry method.
Data Analysis:
Calculate the percent inhibition relative to the vehicle control for each EMO-501 concentration.
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting to a non-linear regression model.
Results: A Comparative Analysis of EMO-501 Activity
The following tables summarize the illustrative inhibitory activities of EMO-501 against the selected enzyme panels.
Table 1: Kinase Selectivity Profile of EMO-501
Kinase Target
Kinase Family
IC50 (nM)
Selectivity Ratio (IC50 / TK1 IC50)
TargetKinase 1 (TK1)
Tyrosine Kinase
15
1
Kinase 2 (TK1-family)
Tyrosine Kinase
250
16.7
Kinase 3 (TK1-family)
Tyrosine Kinase
800
53.3
Kinase 4 (Ser/Thr)
Ser/Thr Kinase
> 10,000
> 667
Kinase 5 (Ser/Thr)
Ser/Thr Kinase
5,600
373
Kinase 6 (Lipid)
Lipid Kinase
> 10,000
> 667
Kinase 7 (Atypical)
Atypical Kinase
> 10,000
> 667
Kinase 8 (Tyrosine Kinase)
Tyrosine Kinase
1,200
80
Kinase 9 (Ser/Thr)
Ser/Thr Kinase
8,900
593
Kinase 10 (Tyrosine Kinase)
Tyrosine Kinase
750
50
Table 2: Cytochrome P450 Inhibition Profile of EMO-501
CYP Isoform
Probe Substrate
IC50 (µM)
Potential for DDI
CYP1A2
Phenacetin
> 50
Low
CYP2C9
Diclofenac
28.5
Low
CYP2C19
S-Mephenytoin
> 50
Low
CYP2D6
Dextromethorphan
12.1
Moderate
CYP3A4
Midazolam
> 50
Low
Discussion and Interpretation
The data generated from our two-tiered screening approach provides critical insights into the selectivity and potential liabilities of EMO-501.
Kinome Selectivity:
The results in Table 1 demonstrate that EMO-501 is a potent inhibitor of its primary target, TK1, with an IC50 of 15 nM. The compound exhibits favorable selectivity against other kinases. The selectivity ratio, a key metric, is >16-fold against its closest relatives (Kinase 2) and >300-fold against kinases from other families. This suggests that EMO-501 has a well-defined structure-activity relationship for its intended target. The off-target activity against Kinase 2, 3, 8, and 10, while significantly weaker, should be monitored. Understanding the physiological roles of these off-target kinases is a critical next step.
Caption: EMO-501 potently inhibits its primary target, with weaker off-target activity.
DDI Potential:
The CYP450 inhibition data (Table 2) is largely encouraging. EMO-501 shows weak to no inhibition of four of the five major isoforms tested, with IC50 values well above 25 µM. This indicates a low risk of DDIs mediated by these enzymes. However, the moderate inhibition of CYP2D6 (IC50 = 12.1 µM) warrants further investigation. While this value may not preclude development, it highlights the need to calculate the potential in vivo interaction based on expected clinical exposure levels. If the ratio of maximal unbound plasma concentration ([I]max,u) to the inhibition constant (Ki) is significant, a clinical DDI study may be required by regulatory agencies.[7]
Conclusion
This guide demonstrates a robust and systematic approach to evaluating the cross-reactivity of a novel oxazole-based compound, EMO-501. The illustrative data indicates that EMO-501 is a potent and selective inhibitor of its primary target, TK1, with a generally low risk of causing clinically relevant drug-drug interactions. The moderate inhibition of CYP2D6 was identified as a key area for follow-up investigation.
By integrating carefully designed experimental workflows, validated biochemical assays, and a logical data interpretation framework, researchers and drug development professionals can effectively characterize the selectivity of their lead candidates. This proactive approach to identifying and understanding potential cross-reactivity is fundamental to mitigating risk and successfully advancing new therapeutic agents from the bench to the clinic.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
Reaction Biology. (n.d.). Kinase Profiling & Screening White Paper.
Maddela, S., et al. (2013). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 1(4), 276-289.
Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay.
Garia, M., et al. (2020). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1665-1681.
Evotec. (n.d.). Cytochrome P450 Inhibition assay.
ResearchGate. (2020). Oxazole-Based Compounds As Anticancer Agents | Request PDF.
Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
A Comparative Benchmarking Analysis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate Against Established Inhibitors of Monoamine Oxidase and Xanthine Oxidase
This guide provides a comprehensive framework for benchmarking the novel compound, Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, against a panel of well-characterized inhibitors of two key enzymes implicated in variou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for benchmarking the novel compound, Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, against a panel of well-characterized inhibitors of two key enzymes implicated in various physiological and pathological processes: Monoamine Oxidase (MAO) and Xanthine Oxidase (XO). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a structured approach to evaluating the inhibitory potential of new chemical entities.
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] While the specific biological profile of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is not extensively documented, its structural motifs suggest a potential for interaction with enzymatic active sites. This guide, therefore, proposes a hypothetical yet scientifically rigorous investigation into its inhibitory activity against MAO and XO, two enzymes with significant therapeutic relevance.
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5][6] As such, MAO inhibitors have been developed as effective therapeutics for depression and neurodegenerative disorders like Parkinson's disease.[4][7][8] Xanthine oxidase (XO), a molybdoflavoenzyme, plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[9][10][11] Inhibitors of XO are the cornerstone of therapy for hyperuricemia and gout.[12][13][14]
This guide will detail the experimental design, provide step-by-step protocols for enzymatic assays, and present a framework for the comparative analysis of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate against known inhibitors of both MAO and XO.
Experimental Design and Rationale
The core of this benchmarking study is a head-to-head comparison of the inhibitory potency of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate with established inhibitors. The selection of reference compounds is critical for a meaningful evaluation.
Target Enzyme 1: Monoamine Oxidase (MAO)
For the investigation of MAO inhibition, both isoforms, MAO-A and MAO-B, will be assessed to determine the selectivity of the test compound.
Known Inhibitors for Comparison:
Phenelzine: A non-selective, irreversible MAO inhibitor, serving as a broad-spectrum control.[7]
Selegiline: A selective inhibitor of MAO-B, particularly relevant in the context of Parkinson's disease.[8][15]
Target Enzyme 2: Xanthine Oxidase (XO)
For the evaluation of XO inhibition, a well-established clinical inhibitor will be used as the benchmark.
Known Inhibitor for Comparison:
Allopurinol: A purine analog and a widely used first-line treatment for gout that competitively inhibits xanthine oxidase.[9][12]
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for benchmarking.
Detailed Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO-Glo™) Assay
This commercially available bioluminescent assay provides a sensitive and straightforward method for measuring MAO activity.
Principle: The assay utilizes a luminogenic MAO substrate that is converted to luciferin by MAO. The luciferin is then quantified in a second step using a luciferase-based reaction to produce a light signal proportional to MAO activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the luminogenic substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.
Compound Dilution: Prepare a serial dilution of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, Phenelzine, and Selegiline in an appropriate buffer.
Assay Plate Setup: In a 96-well white opaque plate, add the diluted compounds, a positive control (known inhibitor), and a negative control (vehicle).
Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
Substrate Addition: Initiate the enzymatic reaction by adding the luminogenic MAO substrate to all wells. Incubate for 60 minutes at room temperature.
Luminescence Detection: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-producing reaction. Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Xanthine Oxidase (XO) Activity Assay
This spectrophotometric assay measures the production of uric acid from xanthine.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 290 nm.
Step-by-Step Methodology:
Reagent Preparation: Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). Prepare the xanthine oxidase enzyme solution.
Compound Dilution: Prepare a serial dilution of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate and Allopurinol.
Assay Setup: In a UV-transparent 96-well plate or cuvettes, add the buffer, the test compound dilutions, and the xanthine oxidase enzyme. Incubate for 10 minutes at 25°C.
Reaction Initiation: Add the xanthine substrate to initiate the reaction.
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 290 nm over time using a spectrophotometer.
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Data Presentation and Comparative Analysis
The results of the enzymatic assays should be summarized in a clear and concise tabular format to facilitate direct comparison.
Table 1: Comparative Inhibitory Activity against Monoamine Oxidase
Compound
MAO-A IC50 (µM)
MAO-B IC50 (µM)
Selectivity Index (MAO-A/MAO-B)
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Experimental Value
Experimental Value
Calculated Value
Phenelzine
Experimental Value
Experimental Value
Calculated Value
Selegiline
Experimental Value
Experimental Value
Calculated Value
Table 2: Comparative Inhibitory Activity against Xanthine Oxidase
Compound
XO IC50 (µM)
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Experimental Value
Allopurinol
Experimental Value
Understanding the Underlying Mechanisms
To provide a deeper understanding of the potential interactions, it is crucial to visualize the relevant biological pathways.
Monoamine Oxidase and Neurotransmitter Metabolism
MAO enzymes are located on the outer mitochondrial membrane and play a critical role in regulating the levels of monoamine neurotransmitters in the synaptic cleft.[5][6] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAOIs.[4][16]
Caption: Inhibition of Monoamine Oxidase.
Xanthine Oxidase and Purine Catabolism
Xanthine oxidase is the final enzyme in the purine degradation pathway, converting hypoxanthine and xanthine into uric acid.[9][11] Excessive uric acid production can lead to hyperuricemia and the deposition of urate crystals in the joints, causing gout.[12]
Caption: Inhibition of Xanthine Oxidase in Purine Metabolism.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate against known inhibitors of MAO and XO. The proposed experiments will generate robust and comparable data on the compound's inhibitory potency and selectivity. Positive results from these initial screens would warrant further investigation, including detailed enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and subsequent studies in cellular and animal models to assess its therapeutic potential. The structural information of the oxazole core, present in many bioactive molecules, provides a strong rationale for exploring its potential as a novel enzyme inhibitor.[1][3]
Imming, P., Sinning, C., & Meyer, A. (2006). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 13(26), 3123-3137. [Link]
Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]
Medical News Today. What are Xanthine oxidase inhibitors and how do they work? [Link]
Confirming the Binding Site of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate: A Comparative Guide to Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise identification and characterization of a small molecule's binding site on its protein target are para...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise identification and characterization of a small molecule's binding site on its protein target are paramount. This foundational knowledge underpins structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established biophysical techniques to confirm and elucidate the binding site of a novel compound, using Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate as a central example. While the specific protein target for this compound is yet to be publicly disclosed, the methodologies detailed herein represent the gold-standard approaches for such validation.
This guide will not merely list protocols but will delve into the causality behind experimental choices, empowering researchers to design robust, self-validating studies. We will objectively compare the performance of various techniques, supported by the principles of each experimental approach.
The Initial Spark: From Hit to Validated Interaction
The journey from identifying a "hit" in a high-throughput screen to a validated lead compound is paved with rigorous biophysical characterization. The primary objectives are to confirm a direct physical interaction between the small molecule and the target protein, quantify the binding affinity and thermodynamics, and pinpoint the precise location of the binding pocket.
A multi-faceted approach, leveraging the strengths of different techniques, is often the most effective strategy. Here, we will explore a logical workflow for validating the binding of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate to a putative protein target.
A Comparative Analysis of Key Biophysical Methods
Several powerful techniques can be employed to study protein-ligand interactions. The choice of method often depends on factors such as the properties of the protein and ligand, the required throughput, and the level of structural detail desired.[1]
Technique
Information Obtained
Strengths
Limitations
Isothermal Titration Calorimetry (ITC)
Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[2]
Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[3]
Requires relatively large amounts of pure protein and compound; lower throughput.[4]
Surface Plasmon Resonance (SPR)
Binding affinity (KD), association (ka) and dissociation (kd) rates.[5][6]
Real-time, label-free analysis of binding kinetics; high sensitivity and relatively high throughput.[7][8]
Requires immobilization of the protein to a sensor chip, which can potentially alter its conformation; mass-based detection can be challenging for very small molecules.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Binding confirmation, binding site mapping (Chemical Shift Perturbation), structural information of the complex.[9][10]
Provides atomic-level resolution of the binding interface in solution; can detect weak interactions.[11][12]
Requires larger quantities of isotopically labeled protein; limited to smaller proteins (<40 kDa) for detailed structural studies.[10]
X-ray Crystallography
High-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode and interactions.[13][14]
Considered the "gold standard" for structural determination of binding sites.[15][16]
Requires the protein to crystallize, which can be a significant bottleneck; provides a static picture of the interaction.[17]
Site-Directed Mutagenesis
Identifies key amino acid residues involved in binding.[18][19]
Directly probes the functional importance of specific residues in the binding pocket.[20][21]
Can sometimes lead to protein misfolding or instability; requires a hypothesis about which residues to mutate.[22]
Experimental Workflows for Binding Site Confirmation
The following sections outline detailed, step-by-step methodologies for confirming the binding of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate to a hypothetical protein target.
Workflow 1: Initial Binding Confirmation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is an excellent initial technique to confirm a direct interaction and determine binding kinetics in real-time.[6]
Figure 1: A streamlined workflow for confirming protein-ligand binding using Surface Plasmon Resonance (SPR).
Protocol:
Protein Immobilization: The purified target protein is covalently coupled to a sensor chip surface. A reference flow cell is prepared without the protein to subtract non-specific binding.[8]
Analyte Preparation: A stock solution of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is prepared in a suitable buffer, and a series of dilutions are made.
Binding Measurement: The different concentrations of the compound are injected over the sensor chip surface, and the change in the refractive index, which is proportional to the mass bound to the surface, is monitored in real-time as a sensorgram.[5][8]
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
Workflow 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic signature of the binding event, offering insights into the driving forces of the interaction.[2]